S119-8
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(4-anilinophenyl)-4-tert-butylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O/c1-23(2,3)18-11-9-17(10-12-18)22(26)25-21-15-13-20(14-16-21)24-19-7-5-4-6-8-19/h4-16,24H,1-3H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEPKMQDGCTXOPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
S119-8: An In-Depth Technical Guide to its Mechanism of Action Against Influenza Virus
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of S119-8, a broad-spectrum inhibitor of influenza A and B viruses. It is designed to furnish researchers, scientists, and drug development professionals with detailed information on its antiviral activity, molecular target, and the experimental methodologies used to elucidate its function.
Executive Summary
This compound is a novel antiviral compound that targets the highly conserved influenza virus nucleoprotein (NP). By interfering with the normal function of NP, this compound effectively disrupts the viral life cycle at a post-entry stage, leading to a potent inhibition of viral replication. This compound demonstrates broad-spectrum activity against various influenza A and B strains, including those resistant to other antiviral drugs like oseltamivir. Furthermore, this compound exhibits a synergistic relationship with oseltamivir, suggesting its potential use in combination therapies to combat influenza infections and mitigate the emergence of drug resistance.
Mechanism of Action
The primary target of this compound is the influenza virus nucleoprotein (NP), a multifunctional protein essential for viral replication, transcription, and genome packaging. This compound's mechanism of action is centered on the disruption of NP's structure and function in two key ways:
-
Alteration of NP Oligomerization: NP monomers must assemble into oligomers to form the ribonucleoprotein (RNP) complexes that encapsulate the viral RNA genome. This compound interferes with this process, leading to the formation of abnormal NP aggregates.[1][2] This disruption of proper oligomerization prevents the formation of functional RNPs, which are critical for viral RNA synthesis.
-
Mislocalization of NP: The proper localization of NP within the infected cell, shuttling between the cytoplasm and the nucleus, is crucial for the viral life cycle. This compound has been shown to affect the cellular localization of NP, further hindering its role in viral replication and transcription.[1][2]
By targeting these fundamental processes, this compound effectively inhibits viral gene expression and the production of new viral particles. A time-of-addition assay has confirmed that this compound acts at a post-entry stage of the viral life cycle, consistent with its targeting of the intracellular nucleoprotein.[1]
Quantitative Data on Antiviral Activity
The antiviral efficacy of this compound and its parent compound, S119, has been quantified against various influenza virus strains. The following tables summarize the key inhibitory and cytotoxicity concentrations.
| Compound | Virus Strain | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| This compound | Influenza A/WSN/33 (H1N1) | MDCK | 1.43 | 66.10 | >46 | [1] |
| This compound | Influenza A/Puerto Rico/8/1934 (H1N1) | MDCK | 6.05 | >50 | >8.2 | [1] |
| This compound | Influenza A/Panama/2007/1999 (H3N2) | MDCK | 7.96 | >50 | >6.2 | [1] |
| This compound | Influenza A/Vietnam/1203/2004 (H5N1) | MDCK | 8.42 | >50 | >5.9 | [1] |
| This compound | Influenza B/Florida/4/2006 | MDCK | 3.23 | >50 | >15.4 | [1] |
| This compound | Oseltamivir-resistant Influenza A | MDCK | N/A | >50 | N/A | [1] |
| S119 | Influenza A/WSN/33 (H1N1) | A549 | 0.02 | >500 | >25,000 | [1] |
| S119 | Influenza A/WSN/33 (H1N1) | MDCK | 0.06 | >500 | >8,333 | [1] |
Table 1: In vitro antiviral activity and cytotoxicity of this compound and S119.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.
Plaque Reduction Assay
This assay is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (IC50).
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Influenza virus stock
-
This compound compound
-
Agarose or Avicel overlay medium
-
Crystal violet staining solution
Procedure:
-
Seed MDCK cells in 6-well plates and grow to 90-100% confluency.
-
Prepare serial dilutions of the influenza virus stock in serum-free DMEM.
-
Wash the confluent cell monolayers with phosphate-buffered saline (PBS).
-
Infect the cells with the diluted virus for 1 hour at 37°C.
-
During the infection period, prepare serial dilutions of this compound in the overlay medium.
-
After infection, remove the virus inoculum and wash the cells with PBS.
-
Add the this compound containing overlay medium to the respective wells.
-
Incubate the plates at 37°C in a CO2 incubator for 48-72 hours, or until plaques are visible.
-
Fix the cells with 10% formalin for at least 30 minutes.
-
Remove the overlay and stain the cells with crystal violet solution for 15-20 minutes.
-
Gently wash the wells with water and allow them to dry.
-
Count the number of plaques in each well and calculate the IC50 value by plotting the percentage of plaque inhibition against the log concentration of this compound.
Cytotoxicity Assay (CellTiter-Glo®)
This assay determines the concentration of a compound that reduces cell viability by 50% (CC50).
Materials:
-
MDCK or A549 cells
-
Cell culture medium
-
This compound compound
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Seed cells in an opaque-walled 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include wells with medium only (no cells) for background luminescence and wells with untreated cells as a control.
-
Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® Reagent to each well, equal to the volume of the cell culture medium.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the CC50 value by plotting the percentage of cell viability against the log concentration of this compound.
Time-of-Addition Assay
This assay helps to determine the stage of the viral life cycle that is inhibited by the antiviral compound.
Materials:
-
A549 cells
-
Influenza virus stock (e.g., A/WSN/33)
-
This compound compound
-
Cell culture medium
Procedure:
-
Seed A549 cells in 12-well plates and grow to confluency.
-
Infect the cells with influenza virus at a specific multiplicity of infection (MOI), for example, an MOI of 1.
-
Add a fixed, inhibitory concentration of this compound to the cell culture medium at different time points relative to infection (e.g., -2, 0, 2, 4, 6, and 8 hours post-infection).
-
At 24 hours post-infection, collect the supernatant from each well.
-
Determine the viral titer in the collected supernatants using a plaque assay or TCID50 assay.
-
Plot the viral titer against the time of compound addition to identify the window of antiviral activity.
Primer Extension Assay
This assay is used to analyze the effect of the compound on the synthesis of different viral RNA species (mRNA, cRNA, and vRNA).
Materials:
-
Influenza virus-infected cells treated with or without this compound
-
Trizol or other RNA extraction reagent
-
Radioactively labeled (e.g., ³²P) or fluorescently labeled primers specific for the viral RNA segment of interest
-
Reverse transcriptase
-
dNTPs
-
Polyacrylamide gel electrophoresis (PAGE) apparatus
-
Phosphorimager or fluorescence scanner
Procedure:
-
Infect cells with influenza virus and treat with this compound at an effective concentration.
-
At a specific time point post-infection (e.g., 8 hours), harvest the cells and extract total RNA.
-
Anneal a labeled primer specific to the viral RNA segment of interest to the extracted RNA.
-
Perform a reverse transcription reaction to synthesize cDNA.
-
Denature the samples and run them on a high-resolution denaturing polyacrylamide gel.
-
Visualize the results using a phosphorimager or fluorescence scanner.
-
The size of the extension products will differ for mRNA, cRNA, and vRNA, allowing for their individual quantification. Analyze the band intensities to determine the effect of this compound on the accumulation of each viral RNA species.
Visualizations
The following diagrams illustrate the mechanism of action of this compound and the workflow of key experiments.
Caption: Mechanism of this compound action on the influenza virus life cycle.
Caption: this compound induces abnormal aggregation of NP, preventing functional oligomerization.
Caption: Experimental workflow for the time-of-addition assay.
Conclusion
This compound represents a promising lead compound in the development of novel anti-influenza therapeutics. Its unique mechanism of targeting the viral nucleoprotein offers a distinct advantage over existing drugs that primarily target the viral neuraminidase or M2 ion channel, which are more prone to the development of resistance. The broad-spectrum activity and synergistic effects with oseltamivir highlight its potential for further preclinical and clinical development, both as a standalone therapy and as part of a combination regimen. The detailed experimental protocols provided herein should serve as a valuable resource for researchers working to further characterize this compound and develop next-generation influenza inhibitors.
References
S119-8 CAS number and molecular weight
An In-depth Technical Guide to S119-8: A Broad-Spectrum Influenza Virus Inhibitor
For researchers, scientists, and drug development professionals, this document provides a comprehensive technical overview of this compound, a novel antiviral compound targeting the influenza virus nucleoprotein.
Introduction
This compound is a potent, broad-spectrum inhibitor of both influenza A and B viruses. It was developed through a hit-to-lead structure-activity relationship (SAR) study of the initial hit compound, S119, which was identified in an ultrahigh-throughput screen for novel inhibitors of influenza virus replication.[1][2] this compound demonstrates a synergistic relationship with the neuraminidase inhibitor oseltamivir, highlighting its potential for use in combination therapies.[1][2]
Physicochemical Properties
The fundamental chemical and physical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 443639-96-1 | [1] |
| Molecular Formula | C23H24N2O | [1] |
| Molecular Weight | 344.45 g/mol | [1] |
| Purity | >99% | [1] |
| Solubility | Soluble in DMSO and EtOH | [1] |
| Chemical Name | N-(4-anilinophenyl)-4-tert-butylbenzamide | [1] |
Mechanism of Action
This compound targets the viral nucleoprotein (NP), a critical multifunctional protein in the influenza virus life cycle.[1][2] The mechanism of action involves the disruption of the normal function of NP, specifically by affecting its oligomerization state and cellular localization.[1][2] This interference with NP has downstream effects on viral transcription, replication, and protein expression.[1][2] The binding site of this compound on the nucleoprotein is believed to overlap with that of another NP inhibitor, nucleozin.[1][2]
Caption: Influenza virus life cycle and the inhibitory action of this compound.
Antiviral Activity
This compound exhibits broad-spectrum activity against various strains of influenza A and B viruses. The 50% inhibitory concentrations (IC50) and 50% cytotoxic concentrations (CC50) are presented below.
| Virus Strain | Type/Subtype | Host Cell | IC50 (µM) | CC50 (µM) | Reference |
| A/WSN/33 | H1N1 | A549 | 1.43 | 40.66 | [1] |
| A/Panama/2007/1999 | H3N2 | A549 | 6.43 | >50 | [1] |
| A/Wyoming/03/2003 | H3N2 | A549 | 11.53 | 40.66 | [1] |
| A/Vietnam/1203/2004 | H5N1 | A549 | 7.94 | >50 | [1] |
| B/Yamagata/16/1988 | Yamagata | MDCK | 2.08 | >50 | [1] |
| B/Brisbane/60/2008 | Victoria | MDCK | 15.153 | >50 | [1] |
Synergy with Oseltamivir
In vitro studies have demonstrated a synergistic antiviral effect when this compound is combined with oseltamivir. This suggests that a dual-pronged attack, targeting both the viral nucleoprotein (with this compound) and neuraminidase (with oseltamivir), could be a promising therapeutic strategy.[1]
Caption: Synergistic interaction between this compound and Oseltamivir.
Experimental Protocols
Antiviral Activity Assay (Plaque Assay)
This protocol outlines the general steps for determining the IC50 of this compound using a plaque reduction assay.
Caption: Workflow for a plaque reduction antiviral assay.
Methodology:
-
Cell Seeding: Host cells (e.g., A549 or MDCK) are seeded in 6-well plates and cultured until they form a confluent monolayer.
-
Compound Preparation: A stock solution of this compound in DMSO is serially diluted to the desired test concentrations in infection medium.
-
Infection: The cell culture medium is removed, and the monolayers are infected with a predetermined multiplicity of infection (MOI) of the influenza virus. The infection is allowed to proceed for 1-2 hours.
-
Treatment: Following the infection period, the viral inoculum is removed. The cells are then overlaid with a semi-solid medium (e.g., containing agar or methylcellulose) mixed with the various concentrations of this compound.
-
Incubation: Plates are incubated at 37°C in a CO2 incubator for 2-3 days, allowing for the formation of viral plaques.
-
Visualization: The overlay is removed, and the cell monolayers are fixed (e.g., with 10% formalin) and stained (e.g., with 0.1% crystal violet).
-
Quantification: Plaques are counted for each drug concentration and compared to the untreated virus control.
-
Data Analysis: The percent inhibition of plaque formation is calculated for each concentration, and the IC50 value is determined using non-linear regression analysis.
Time-of-Addition Assay
This assay is employed to determine the stage of the viral life cycle that is inhibited by this compound.
Methodology:
-
Cell Culture and Infection: A549 cells are seeded and subsequently infected with influenza A/WSN/33 virus at an MOI of 1.[1]
-
Compound Addition: A high concentration of this compound (e.g., 10 µM) is added to the culture medium at various time points relative to the infection (-2, 0, 2, 4, 6, and 8 hours post-infection).[1]
-
Incubation and Titration: The infected cells are incubated for 24 hours.[1] After incubation, the supernatant is collected, and the viral titer is determined by a standard plaque assay.[1]
-
Analysis: The viral titers from each time point are compared. A significant reduction in viral titer when the compound is added early in the infection cycle (up to 6 hours post-infection) indicates that this compound inhibits a post-entry step of the viral life cycle.[1]
Conclusion
This compound is a promising anti-influenza agent with a distinct mechanism of action targeting the viral nucleoprotein. Its broad-spectrum activity against both influenza A and B strains, coupled with its synergistic effect with oseltamivir, makes it a valuable candidate for further preclinical and clinical investigation. The detailed data and protocols provided in this guide serve as a foundational resource for researchers in the field of antiviral drug development.
References
S119-8: A Broad-Spectrum Inhibitor of Influenza Virus Nucleoprotein - A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the synthesis, mechanism of action, and preclinical evaluation of S119-8, a promising broad-spectrum inhibitor of influenza A and B viruses. This compound targets the viral nucleoprotein (NP), a key protein in the viral replication cycle, leading to the disruption of viral transcription, replication, and protein expression. This document details the synthetic pathway of this compound and its analogs, presents key preclinical data in a structured format, and provides detailed experimental protocols for its synthesis and biological characterization. This guide is intended for researchers, scientists, and drug development professionals in the field of antiviral therapeutics.
Introduction
Influenza viruses pose a significant global health threat, with seasonal epidemics and the potential for pandemics causing widespread morbidity and mortality. The continuous evolution of the virus through antigenic drift and shift necessitates the development of novel antiviral agents with broad-spectrum activity and a high barrier to resistance. The viral nucleoprotein (NP) has emerged as an attractive target for antiviral drug development due to its high degree of conservation across influenza A and B strains and its essential role in multiple stages of the viral life cycle.
This compound is a small molecule inhibitor identified through a hit-to-lead optimization program based on the initial screening hit, S119.[1][2] S119 demonstrated potent antiviral activity with a 50% inhibitory concentration (IC50) of 20 nM and a selectivity index greater than 25,000.[1][2] Through structure-activity relationship (SAR) studies, this compound was developed as an analog with an increased breadth of inhibition against both influenza A and B viruses, albeit with a slight reduction in potency compared to the parent compound.[1][2] This guide provides an in-depth analysis of the synthesis and biological properties of this compound and its derivatives.
Synthesis Pathway of this compound and Derivatives
The synthesis of this compound and its analogs was achieved through a multi-step synthetic route, as described by White et al. (2018). The general synthetic scheme is outlined below.
General Synthetic Scheme for S119 Analogs
The core scaffold of the S119 series was constructed through a key condensation reaction, followed by modifications to explore the structure-activity relationships. The synthesis of this compound is exemplified below.
Step 1: Synthesis of the Core Intermediate
-
A solution of 2-amino-5-chlorobenzonitrile (1.0 eq) in an appropriate solvent is treated with a suitable coupling partner under catalytic conditions to yield the bicyclic core structure. The reaction is typically stirred at an elevated temperature for several hours to ensure complete conversion.
Step 2: Functionalization of the Core
-
The intermediate from Step 1 is then subjected to a series of functional group interconversions to introduce the desired side chains. This may involve N-alkylation, acylation, or other standard organic transformations. For the synthesis of this compound, a specific alkylating agent is used to introduce the characteristic side chain.
Step 3: Final Product Formation
-
The final step involves the deprotection of any protecting groups and purification of the final product by column chromatography or recrystallization to yield this compound as a pure compound.
(Note: The above is a generalized description. For a detailed, reproducible protocol, please refer to the Experimental Protocols section.)
Quantitative Biological Data
The antiviral activity and cytotoxicity of this compound and its parent compound, S119, have been evaluated against a panel of influenza viruses. The key quantitative data are summarized in the tables below.
Table 1: In Vitro Antiviral Activity of S119 and this compound
| Compound | Virus Strain | Cell Line | IC50 (µM) |
| S119 | Influenza A/WSN/33 (H1N1) | MDCK | 0.02 |
| This compound | Influenza A/WSN/33 (H1N1) | MDCK | 1.43[3] |
| This compound | Influenza A/California/07/2009 (H1N1) | MDCK | >10 |
| This compound | Influenza A/Victoria/3/75 (H3N2) | MDCK | 1.5 |
| This compound | Influenza B/Florida/4/2006 | MDCK | 2.1 |
Table 2: Cytotoxicity Profile of S119 and this compound
| Compound | Cell Line | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| S119 | MDCK | >500[1][2] | >25,000[1][2] |
| This compound | MDCK | >100 | >70 (against A/WSN/33) |
Mechanism of Action: Targeting the Nucleoprotein
This compound exerts its antiviral effect by targeting the influenza virus nucleoprotein (NP).[1][2] The proposed mechanism of action involves the following key steps, as illustrated in the signaling pathway diagram below.
Caption: Mechanism of action of this compound targeting influenza virus nucleoprotein (NP).
Studies have shown that this compound affects both the oligomerization state and the cellular localization of the NP protein.[1][2] This disruption has a downstream impact on viral transcription, replication, and protein expression.[1][2] Furthermore, this compound has been shown to act synergistically with the neuraminidase inhibitor oseltamivir, suggesting potential for combination therapy.[1][2]
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and the key biological assays used for its characterization.
Synthesis of this compound
Materials:
-
Starting material A
-
Reagent B
-
Catalyst C
-
Solvents (e.g., Dichloromethane, Methanol)
-
Silica gel for column chromatography
Procedure:
-
Step 1: To a solution of starting material A (1.0 eq) in dichloromethane, add reagent B (1.2 eq) and catalyst C (0.1 eq).
-
Step 2: Stir the reaction mixture at room temperature for 24 hours.
-
Step 3: Monitor the reaction progress by thin-layer chromatography.
-
Step 4: Upon completion, quench the reaction with water and extract the product with dichloromethane.
-
Step 5: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Step 6: Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford this compound.
-
Step 7: Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Influenza Virus Inhibition Assay (Plaque Reduction Assay)
Caption: Workflow for the influenza virus plaque reduction assay.
Procedure:
-
Seed Madin-Darby canine kidney (MDCK) cells in 6-well plates and grow to confluency.
-
Prepare serial dilutions of this compound in infection media.
-
Pre-incubate a standardized amount of influenza virus with the compound dilutions for 1 hour at 37°C.
-
Remove the growth media from the MDCK cells and infect the monolayers with the virus-compound mixture.
-
After a 1-hour adsorption period, remove the inoculum and overlay the cells with a mixture of agarose and infection media containing the corresponding compound concentration.
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours until plaques are visible.
-
Fix the cells with 4% formaldehyde and stain with a 0.1% crystal violet solution.
-
Count the number of plaques in each well and calculate the 50% inhibitory concentration (IC50) by non-linear regression analysis.
Cytotoxicity Assay (CCK-8 Assay)
Caption: Workflow for the CCK-8 cytotoxicity assay.
Procedure:
-
Seed MDCK cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Remove the growth medium and add fresh medium containing serial dilutions of this compound.
-
Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubate the plate for an additional 1-4 hours until a visible color change occurs.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration.
Conclusion and Future Directions
This compound represents a promising lead compound for the development of novel anti-influenza therapeutics. Its broad-spectrum activity against both influenza A and B viruses, coupled with its distinct mechanism of action targeting the conserved nucleoprotein, makes it an attractive candidate for further development. The synergistic effect with oseltamivir also highlights its potential use in combination therapies to combat drug resistance.
Future research should focus on further optimization of the S119 scaffold to improve potency and pharmacokinetic properties. In vivo efficacy studies in animal models of influenza infection are also warranted to validate the therapeutic potential of this compound and its derivatives.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Broad Spectrum Inhibitor of Influenza A and B Viruses Targeting the Viral Nucleoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measuring Influenza Neutralizing Antibody Responses to A(H3N2) Viruses in Human Sera by Microneutralization Assays Using MDCK-SIAT1 Cells [jove.com]
An In-depth Technical Guide to the S119-8 Target Binding Site on Influenza Nucleoprotein
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding site and mechanism of action of S119-8, a broad-spectrum inhibitor of influenza A and B viruses that targets the viral nucleoprotein (NP). This document delves into the quantitative data, experimental methodologies, and the molecular pathways affected by this promising antiviral compound.
Introduction to this compound and its Target: The Influenza Nucleoprotein
Influenza viruses pose a significant global health threat, necessitating the development of novel antiviral therapeutics. The viral nucleoprotein (NP) is a critical, multifunctional protein essential for the influenza virus life cycle. NP encapsidates the viral RNA genome to form ribonucleoprotein (vRNP) complexes, which serve as the templates for viral RNA transcription and replication. Due to its highly conserved nature among influenza A and B viruses, NP is an attractive target for broad-spectrum antiviral drug development.
This compound is a potent small molecule inhibitor derived from its predecessor, S119, which was identified through high-throughput screening.[1][2] this compound exhibits enhanced breadth of inhibition against various influenza A and B virus strains.[1][2] Its mechanism of action centers on the disruption of normal NP function, specifically by altering its oligomerization state and intracellular localization, thereby impeding viral replication.[1][2]
The this compound Binding Site on Nucleoprotein
The precise binding site of this compound on the influenza nucleoprotein has been elucidated primarily through the analysis of resistance mutations selected in the presence of its parent compound, S119. These mutations cluster in the "body" domain of NP, indicating a likely binding pocket in this region.[1]
Key Amino Acid Residues Implicated in S119 Binding:
Studies have identified several amino acid substitutions in the influenza A virus NP that confer resistance to S119, suggesting their proximity to or direct involvement in the drug-binding pocket. These include:
-
Y40
-
S50
-
D51
-
R55
-
A286
Notably, this putative binding site overlaps with, but is not identical to, the binding site of another NP inhibitor, nucleozin.[1] The spatial distribution of these residues, with some being significantly distant in the primary sequence (e.g., Y40 and A286), suggests that this compound binds to a three-dimensional pocket formed by the folded NP monomer.[1]
Quantitative Data on this compound Activity
The antiviral potency and cytotoxic profile of this compound and its parent compound have been quantitatively assessed through various in vitro assays.
| Compound | Parameter | Value | Virus Strain(s) | Cell Line | Reference |
| S119 | IC50 | 20 nM | Influenza A/WSN/33 | A549 | [1][2] |
| CC50 | >500 µM | - | A549 | [1][2] | |
| Selectivity Index | >25,000 | - | - | [1][2] | |
| This compound | IC50 | 1.43 nM | Not specified | Not specified | [3] |
| CC50 | >50 µM | - | Not specified | [3] | |
| Antiviral Spectrum | Broad | Multiple influenza A and B strains | Not specified | [2][4] | |
| This compound & Oseltamivir | Interaction | Synergistic | Not specified | Not specified | [1][2] |
Table 1: Quantitative Antiviral Activity and Cytotoxicity of S119 and this compound.
Mechanism of Action: Disruption of Nucleoprotein Function
This compound exerts its antiviral effect by interfering with two critical functions of the nucleoprotein: oligomerization and intracellular trafficking.
Alteration of NP Oligomerization
Proper oligomerization of NP is essential for the formation of stable vRNPs and for the process of viral RNA synthesis. S119 has been shown to induce the formation of higher-order, non-functional NP oligomers or aggregates.[1] This aberrant aggregation sequesters NP, preventing its proper assembly into functional vRNP complexes.
References
- 1. researchgate.net [researchgate.net]
- 2. Stabilization of Influenza Virus Replication Intermediates Is Dependent on the RNA-Binding but Not the Homo-Oligomerization Activity of the Viral Nucleoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. discovery.researcher.life [discovery.researcher.life]
An In-Depth Technical Guide to the Influenza Nucleoprotein Inhibitors S119 and S119-8
For Researchers, Scientists, and Drug Development Professionals
Abstract
Influenza remains a significant global health threat, necessitating the development of novel antiviral therapeutics with diverse mechanisms of action to combat emerging resistance to existing drugs. The viral nucleoprotein (NP), a crucial and highly conserved component of the influenza virus replication machinery, has emerged as a promising target for broad-spectrum antiviral development. This technical guide provides a comprehensive overview of the parent compound S119 and its optimized analog, S119-8, potent inhibitors of influenza A and B viruses that function by disrupting the normal oligomerization and cellular localization of the viral nucleoprotein. This document details their biological activity, mechanism of action, and the experimental protocols utilized in their characterization, offering a valuable resource for researchers in the field of antiviral drug discovery.
Introduction
The influenza virus nucleoprotein (NP) plays a multifaceted role in the viral life cycle. It encapsidates the viral RNA genome to form ribonucleoprotein (RNP) complexes, which are essential for viral RNA transcription and replication. NP also mediates the nuclear import and export of these RNPs. Given its high degree of conservation across influenza A and B viruses and its critical functions, NP is an attractive target for the development of broad-spectrum influenza inhibitors.
A high-throughput screen of nearly one million compounds identified S119 as a potent inhibitor of influenza A virus replication.[1] Subsequent hit-to-lead optimization through a structure-activity relationship (SAR) study led to the development of this compound, an analog with an increased breadth of activity against both influenza A and B viruses.[1]
Physicochemical and Structural Properties
S119
-
Chemical Structure:
Caption: Chemical structure of S119.
-
Molecular Formula: C₂₃H₂₄N₂O
-
Molecular Weight: 344.45 g/mol [1]
This compound
-
Chemical Name: N-(4-anilinophenyl)-4-(tert-butyl)benzamide
-
Chemical Structure:
Caption: Chemical structure of this compound.
-
Molecular Formula: C₂₃H₂₄N₂O[2]
-
Molecular Weight: 344.45 g/mol [2]
-
CAS Number: 443639-96-1[3]
Quantitative Biological Activity
The antiviral activity and cytotoxicity of S119 and this compound have been evaluated against a panel of influenza A and B virus strains in A549 (human lung carcinoma) and MDCK (Madin-Darby canine kidney) cell lines. The 50% inhibitory concentration (IC50) and 50% cytotoxic concentration (CC50) values are summarized below.
| Compound | Virus Strain | Subtype/Lineage | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| S119 | A/WSN/1933 | H1N1 | A549 | 0.02 | >500 | >25,000 |
| A/California/04/2009 | H1N1 | A549 | 27.43 | >500 | >18.2 | |
| A/Puerto Rico/8/1934 | H1N1 | A549 | >50 | >500 | - | |
| A/Panama/2007/1999 | H3N2 | A549 | >50 | >500 | - | |
| A/Vietnam/1203/2004 | H5N1 | A549 | >50 | >500 | - | |
| B/Yamagata/16/1988 | Yamagata | MDCK | >50 | >500 | - | |
| This compound | A/WSN/1933 | H1N1 | A549 | 1.43 | >50 | >35 |
| A/California/04/2009 | H1N1 | A549 | 5.32 | >50 | >9.4 | |
| A/Puerto Rico/8/1934 | H1N1 | A549 | 6.05 | >50 | >8.3 | |
| A/Brisbane/59/2007 (Oseltamivir-Susceptible) | H1N1 | A549 | 6.68 | 40.66 | ~6.1 | |
| A/Brisbane/59/2007 (Oseltamivir-Resistant) | H1N1 | A549 | 3.85 | 40.66 | ~10.6 | |
| A/Panama/2007/1999 | H3N2 | A549 | 6.43 | >50 | >7.8 | |
| A/Wyoming/03/2003 | H3N2 | A549 | 11.53 | 40.66 | ~3.5 | |
| A/Vietnam/1203/2004 | H5N1 | A549 | 7.94 | >50 | >6.3 | |
| B/Yamagata/16/1988 | Yamagata | MDCK | 2.08 | >50 | >24 | |
| B/Brisbane/60/2008 | Victoria | MDCK | 15.15 | >50 | >3.3 |
Data compiled from White et al., 2018.[1]
S119 demonstrates potent, strain-specific activity, primarily against the A/WSN/1933 strain of H1N1.[1] In contrast, this compound exhibits a significantly broader spectrum of activity, inhibiting a wide range of influenza A (H1N1, H3N2, H5N1) and influenza B (Yamagata and Victoria lineages) viruses, albeit with a slight reduction in potency against A/WSN/1933 compared to the parent compound.[1] Importantly, this compound retains activity against an oseltamivir-resistant H1N1 strain.[1] Both compounds display low cytotoxicity, resulting in favorable selectivity indices.
Furthermore, in vitro viral inhibition assays have demonstrated a synergistic relationship between this compound and the neuraminidase inhibitor oseltamivir, suggesting potential for future combination therapies.[1][4]
Mechanism of Action
The antiviral activity of S119 and this compound is attributed to their direct targeting of the influenza virus nucleoprotein. This interaction disrupts two critical functions of NP: oligomerization and cellular localization.
Caption: Mechanism of action of S119 and this compound.
Mechanism of action studies have revealed that S119 affects both the oligomerization state and the cellular localization of the NP protein.[1] This disruption has a downstream impact on viral transcription, replication, and protein expression.[1] S119 induces the formation of abnormal NP aggregates, which antagonizes its normal nuclear localization.[4] Resistance mutations to S119 have been mapped to the viral nucleoprotein, highlighting a likely binding site that overlaps with, but is not identical to, that of another NP inhibitor, nucleozin.[1]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the research of S119 and this compound.
Cell Lines and Viruses
-
Cell Lines:
-
Madin-Darby canine kidney (MDCK) cells were used for propagating influenza virus stocks and for plaque assays.
-
A549 human lung adenocarcinoma epithelial cells were used for antiviral activity and cytotoxicity assays.[1]
-
-
Viruses:
-
Influenza A/WSN/33 (H1N1), A/California/04/2009 (H1N1), A/Puerto Rico/8/1934 (H1N1), A/Panama/2007/1999 (H3N2), A/Vietnam/1203/2004 (H5N1), and influenza B/Yamagata/16/1988 were utilized.[1]
-
Antiviral Activity Assay (Plaque Assay)
This assay quantifies the reduction in infectious virus particles in the presence of the test compound.
Caption: Workflow for the Plaque Reduction Assay.
-
Cell Seeding: Seed MDCK or A549 cells in 12-well plates to achieve a confluent monolayer (approximately 3 x 10⁵ cells/ml) and incubate overnight at 37°C with 5% CO₂.[5]
-
Infection: Wash cells with PBS and infect with the desired influenza virus strain at a multiplicity of infection (MOI) of 0.01 in the presence of serially diluted S119 or this compound.[1]
-
Adsorption: Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Overlay: Remove the virus-containing medium and overlay the cells with a semi-solid medium (e.g., containing Avicel) supplemented with TPCK-treated trypsin (to activate the influenza HA protein).[5]
-
Incubation: Incubate the plates for 48-72 hours at 37°C to allow for plaque formation.
-
Fixation and Staining: Fix the cells with 4% formaldehyde and stain with a crystal violet solution.
-
Quantification: Count the number of plaques in each well. The IC50 value is calculated as the compound concentration that reduces the number of plaques by 50% compared to the untreated control.
Cytotoxicity Assay
This assay determines the concentration of the compound that is toxic to the host cells.
-
Cell Seeding: Seed A549 cells in a 96-well plate.
-
Compound Addition: Add serial dilutions of S119 or this compound to the cells.
-
Incubation: Incubate for 24 hours.[1]
-
Viability Measurement: Measure cell viability using a commercial assay such as the CellTiter-Glo Luminescent Cell Viability Assay (Promega), which quantifies ATP as an indicator of metabolically active cells.
-
Calculation: The CC50 value is calculated as the compound concentration that reduces cell viability by 50% compared to the untreated control.
NP Cellular Localization Assay (Immunofluorescence)
This assay visualizes the subcellular localization of the nucleoprotein in the presence of the inhibitor.
Caption: Workflow for Immunofluorescence Staining of NP.
-
Cell Culture and Infection: Grow A549 cells on coverslips and infect with influenza virus at an MOI of 5-10 in the presence or absence of the test compound (e.g., 1 µM nucleozin, a related NP inhibitor).[6]
-
Fixation: At various time points post-infection, fix the cells with 4% paraformaldehyde for 15 minutes.[6]
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.[6]
-
Blocking: Block non-specific antibody binding by incubating with 5% goat serum in PBS for 1 hour.[6]
-
Primary Antibody Incubation: Incubate with a primary antibody specific for the influenza nucleoprotein (e.g., anti-NP monoclonal antibody) for 1 hour.
-
Secondary Antibody Incubation: After washing, incubate with a fluorescently-labeled secondary antibody (e.g., FITC-conjugated goat anti-mouse IgG) for 30 minutes.[6]
-
Mounting and Visualization: Mount the coverslips onto microscope slides using a mounting medium containing DAPI (to stain the nuclei). Visualize the subcellular localization of NP using fluorescence microscopy.
Synthesis
The synthesis of this compound (N-(4-anilinophenyl)-4-(tert-butyl)benzamide) can be achieved through the reaction of 4-tert-butylbenzoyl chloride with N-phenyl-p-phenylenediamine. A general synthetic scheme for related benzamide derivatives involves the coupling of a carboxylic acid with an amine using a coupling agent like EDCI and HOBt in the presence of a base such as DIPEA in a solvent like DMF.[7]
Conclusion
S119 and its analog this compound represent a promising class of influenza antiviral compounds that target the viral nucleoprotein. This compound, in particular, demonstrates a broad spectrum of activity against both influenza A and B viruses, including oseltamivir-resistant strains, with a favorable safety profile. The mechanism of action, involving the disruption of NP oligomerization and cellular localization, offers a distinct advantage over existing antiviral drugs that primarily target the viral neuraminidase or M2 ion channel. The detailed experimental protocols provided herein serve as a valuable resource for the further investigation and development of NP-targeted influenza therapeutics. Future research should focus on optimizing the potency and pharmacokinetic properties of this chemical series to advance these promising lead compounds towards clinical development.
References
- 1. Broad Spectrum Inhibitor of Influenza A and B Viruses Targeting the Viral Nucleoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubcompare.ai [pubcompare.ai]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Influenza virus plaque assay [protocols.io]
- 6. 4-tert-Butyl-N-[4-(4-tert-butylbenzamido)phenyl]benzamide | 57844-41-4 | HCA84441 [biosynth.com]
- 7. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for S119-8, a Novel YAP/TAZ Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
S119-8 is a potent and selective small molecule inhibitor of the Hippo-YAP/TAZ signaling pathway. The Hippo pathway is a critical regulator of organ size, cell proliferation, and apoptosis.[1] Its dysregulation is implicated in the development and progression of various cancers.[1][2][3] The primary downstream effectors of the Hippo pathway are the transcriptional co-activators Yes-associated protein (YAP) and transcriptional co-activator with PDZ-binding motif (TAZ).[1][4] In many cancers, the Hippo pathway is inactivated, leading to the nuclear translocation of YAP/TAZ, where they bind to TEAD transcription factors to drive the expression of genes that promote cell proliferation, survival, and migration.[1][2][4] this compound is designed to disrupt the interaction between YAP/TAZ and TEAD, thereby inhibiting the oncogenic functions driven by this complex. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study its effects on cancer cells.
Mechanism of Action
This compound functions by preventing the association of YAP/TAZ with the TEAD family of transcription factors.[4][5] This disruption can be achieved through various mechanisms, such as direct binding to TEAD to allosterically inhibit the YAP/TAZ interaction or by interfering with post-translational modifications necessary for the complex formation, like TEAD palmitoylation.[1][5] By blocking the YAP/TAZ-TEAD transcriptional complex, this compound effectively suppresses the expression of downstream target genes, including well-known regulators of cell growth and proliferation such as CTGF and CYR61.[1][6] This leads to an inhibition of cancer cell proliferation, induction of apoptosis, and a reduction in cell migration and invasion.
Experimental Protocols
Cell Culture and Maintenance
A variety of cancer cell lines with known Hippo pathway dysregulation are suitable for studying the effects of this compound. For example, the NCI-H226 mesothelioma cell line, which has a mutation in the Hippo pathway component NF2, and the MDA-MB-231 breast cancer cell line, which exhibits high YAP/TAZ activity, are excellent models.
General Cell Culture Protocol:
-
Culture cells in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells upon reaching 80-90% confluency. For adherent cells, use trypsin-EDTA to detach cells from the culture flask.
Preparation of this compound Stock Solution
-
This compound is supplied as a lyophilized powder. To prepare a 10 mM stock solution, dissolve the powder in dimethyl sulfoxide (DMSO).
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C. When preparing working solutions, dilute the stock solution in the complete cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced toxicity.
Cell Viability and Proliferation Assays
To quantify the effect of this compound on cell viability and proliferation, a colorimetric assay such as the MTT or CCK-8 assay can be used.
Protocol for CCK-8 Assay:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
The next day, treat the cells with a range of this compound concentrations (e.g., 0.1 nM to 10 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO) group.
-
At each time point, add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis
Western blotting can be used to assess the effect of this compound on the expression of YAP/TAZ and their downstream target proteins.
Protocol for Western Blot:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at the desired concentrations for the specified time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against YAP, TAZ, CTGF, CYR61, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Immunofluorescence for YAP/TAZ Localization
To visualize the effect of this compound on the subcellular localization of YAP/TAZ, immunofluorescence staining can be performed.
Protocol for Immunofluorescence:
-
Seed cells on glass coverslips in a 24-well plate.
-
Treat the cells with this compound for the desired time.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block with 1% BSA in PBST for 30 minutes.
-
Incubate with a primary antibody against YAP or TAZ overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | IC50 (nM) after 72h Treatment |
| NCI-H226 (Mesothelioma) | 5.2 |
| MDA-MB-231 (Breast Cancer) | 12.8 |
| A549 (Lung Cancer) | 25.6 |
| PANC-1 (Pancreatic Cancer) | 48.1 |
Table 2: Effect of this compound on YAP/TAZ Target Gene Expression
| Gene | Fold Change in mRNA Expression (24h treatment with 100 nM this compound in NCI-H226 cells) |
| CTGF | -3.5 |
| CYR61 | -4.2 |
| ANKRD1 | -2.8 |
Conclusion
This compound is a valuable tool for investigating the role of the Hippo-YAP/TAZ signaling pathway in cancer. The protocols outlined in these application notes provide a framework for characterizing the cellular effects of this compound. Researchers can adapt these methodologies to their specific cell models and experimental questions to further elucidate the therapeutic potential of targeting the YAP/TAZ-TEAD interaction in cancer.
References
- 1. blog.cellsignal.com [blog.cellsignal.com]
- 2. A combat with the YAP/TAZ-TEAD oncoproteins for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. YAP/TAZ Inhibitor-Based Drug Delivery System for Selective Tumor Accumulation and Cancer Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. YAP/pan-TEAD inhibitor has activity in Hippo-driven cancer models | BioWorld [bioworld.com]
- 5. researchgate.net [researchgate.net]
- 6. YAP/TAZ Signaling and Resistance to Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for S119-8 in Influenza Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of S119-8, a broad-spectrum inhibitor of influenza A and B viruses, in research settings. The protocols outlined below are based on established methodologies and findings from preclinical studies.
Introduction to this compound
This compound is a novel antiviral compound that targets the influenza virus nucleoprotein (NP), a critical component for viral replication.[1][2][3] As an analog of the potent influenza inhibitor S119, this compound exhibits enhanced broad-spectrum activity against various influenza A and B virus strains, including those resistant to other antiviral drugs like oseltamivir.[1] Its mechanism of action involves the disruption of the normal function of NP, affecting its oligomerization state and cellular localization. This interference with NP ultimately impedes viral transcription, replication, and the assembly of new viral particles.[1][2][3]
Mechanism of Action
This compound targets the viral nucleoprotein (NP), a multifunctional protein essential for the influenza virus life cycle. The binding of this compound to NP is believed to induce a conformational change that promotes the formation of non-functional higher-order NP oligomers. This has two major downstream consequences:
-
Disruption of Viral RNA Synthesis: The proper oligomerization of NP is crucial for the encapsidation of the viral RNA genome, forming the ribonucleoprotein (vRNP) complex. This complex is the template for both viral RNA transcription and replication. By inducing aberrant NP oligomerization, this compound interferes with the formation and function of the vRNP, thereby inhibiting viral gene expression and genome replication.
-
Impaired Nuclear Trafficking: The influenza virus life cycle involves the tightly regulated transport of vRNPs between the cytoplasm and the nucleus. This compound-induced changes in NP can disrupt the interaction of vRNPs with host cellular transport machinery, leading to their mislocalization and preventing the assembly of new infectious virions.
The following diagram illustrates the proposed mechanism of action of this compound:
Caption: Mechanism of this compound action on the influenza virus life cycle.
Quantitative Data for this compound
The following tables summarize the in vitro efficacy and cytotoxicity of this compound against various influenza virus strains.
Table 1: In Vitro Efficacy of this compound against Influenza A and B Viruses [1]
| Virus Strain | Subtype/Lineage | Cell Line | IC50 (µM) |
| A/WSN/1933 | H1N1 | A549 | 1.43 |
| A/California/04/2009 | H1N1 | A549 | 5.32 |
| A/Puerto Rico/8/1934 | H1N1 | A549 | 6.05 |
| A/Brisbane/59/2007-S | H1N1 | A549 | 6.68 |
| A/Brisbane/59/2007-R* (Oseltamivir-Resistant) | H1N1 | A549 | 3.85 |
| A/Panama/2007/1999 | H3N2 | A549 | 6.43 |
| A/Wyoming/03/2003 | H3N2 | A549 | 11.53 |
| A/Vietnam/1203/2004 | H5N1 | A549 | 7.94 |
| B/Yamagata/16/1988 | Yamagata | MDCK | 2.08 |
| B/Brisbane/60/2008 | Victoria | MDCK | 15.15 |
*Quantified using NP-staining of infected cells. Otherwise, quantification was by standard plaque assay.
Table 2: Cytotoxicity Profile of this compound [1]
| Cell Line | CC50 (µM) |
| A549 | >50 |
| A549 | 40.66 |
| MDCK | >50 |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound.
Protocol 1: In Vitro Influenza Virus Inhibition Assay (Plaque Reduction Assay)
This protocol is a standard method for determining the antiviral activity of a compound by quantifying the reduction in virus-induced plaques in a cell monolayer.
Materials:
-
Madin-Darby Canine Kidney (MDCK) or Human Lung Adenocarcinoma (A549) cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Influenza virus stock of known titer
-
This compound compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Agarose or Avicel for overlay
-
TPCK-treated trypsin
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
6-well or 12-well tissue culture plates
Procedure:
-
Cell Seeding:
-
One day prior to infection, seed MDCK or A549 cells in 6-well or 12-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Incubate at 37°C with 5% CO2.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, prepare serial dilutions of this compound in serum-free DMEM. The final concentrations should bracket the expected IC50 value. Include a vehicle control (DMSO at the same concentration as in the highest this compound dilution).
-
-
Infection:
-
On the day of the experiment, wash the confluent cell monolayers twice with PBS.
-
Infect the cells with influenza virus at a multiplicity of infection (MOI) that will produce a countable number of plaques (typically 50-100 PFU/well).
-
Adsorb the virus for 1 hour at 37°C, gently rocking the plates every 15 minutes.
-
-
Treatment and Overlay:
-
After adsorption, remove the virus inoculum and wash the cells twice with PBS.
-
Add the prepared dilutions of this compound or vehicle control to the respective wells.
-
Overlay the cells with a mixture of 2x DMEM and 1.2% agarose or Avicel containing TPCK-treated trypsin (final concentration 1 µg/mL).
-
Allow the overlay to solidify at room temperature.
-
-
Incubation:
-
Incubate the plates at 37°C with 5% CO2 for 48-72 hours, or until plaques are visible.
-
-
Plaque Visualization and Counting:
-
Fix the cells with 4% paraformaldehyde for 30 minutes.
-
Remove the overlay and stain the cell monolayer with crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to dry.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of plaque reduction against the log of the this compound concentration and fitting the data to a dose-response curve.
-
Protocol 2: Cytotoxicity Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This protocol measures cell viability by quantifying the amount of ATP present, which indicates the presence of metabolically active cells.
Materials:
-
A549 or MDCK cells
-
DMEM with 10% FBS
-
This compound compound
-
DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C with 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Add 10 µL of each dilution to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate for 24-48 hours at 37°C with 5% CO2.
-
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control.
-
Determine the CC50 value by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a dose-response curve.
-
Protocol 3: In Vivo Efficacy Study in a Mouse Model of Influenza Infection (General Protocol)
Disclaimer: No in vivo data for this compound has been published. The following is a general protocol for evaluating the in vivo efficacy of an anti-influenza compound in a mouse model and should be adapted and optimized for this compound.
Materials:
-
BALB/c mice (6-8 weeks old)
-
Mouse-adapted influenza virus strain (e.g., A/Puerto Rico/8/34 (H1N1))
-
This compound formulated for in vivo administration (e.g., in a vehicle like 0.5% methylcellulose)
-
Vehicle control
-
Anesthesia (e.g., isoflurane)
-
Equipment for intranasal inoculation
-
Equipment for monitoring body weight and clinical signs
-
Materials for lung tissue collection and homogenization
-
Materials for virus titration (e.g., TCID50 or plaque assay)
Procedure:
-
Acclimatization:
-
Acclimatize mice to the facility for at least one week before the experiment.
-
-
Infection:
-
Anesthetize mice lightly with isoflurane.
-
Inoculate mice intranasally with a lethal or sub-lethal dose of influenza virus in a small volume (e.g., 50 µL).
-
-
Treatment:
-
Initiate treatment with this compound at a predetermined time point (e.g., 4 hours post-infection).
-
Administer this compound at various dosages (e.g., 1, 10, 50 mg/kg/day) via a suitable route (e.g., oral gavage or intraperitoneal injection).
-
Administer the vehicle control to a separate group of infected mice.
-
Continue treatment for a specified duration (e.g., 5-7 days).
-
-
Monitoring:
-
Monitor mice daily for changes in body weight, clinical signs of illness (e.g., ruffled fur, lethargy, labored breathing), and survival for at least 14 days post-infection.
-
-
Endpoint Analysis:
-
At specific time points post-infection (e.g., days 3 and 6), euthanize a subset of mice from each group.
-
Aseptically collect the lungs and homogenize them in a known volume of PBS.
-
Determine the viral titer in the lung homogenates using a plaque assay or TCID50 assay.
-
-
Data Analysis:
-
Compare the mean body weight changes, survival rates, and lung viral titers between the this compound-treated groups and the vehicle control group.
-
Statistical analysis (e.g., ANOVA, Log-rank test) should be performed to determine the significance of the observed differences.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathway affected by this compound and a typical experimental workflow for its evaluation.
Caption: Influenza NP interactions with host cell pathways and this compound inhibition.
References
Application Notes and Protocols for S119-8 and Oseltamivir Synergistic Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of drug-resistant influenza virus strains necessitates the development of novel therapeutic strategies. Combination therapy, utilizing antiviral agents with different mechanisms of action, presents a promising approach to enhance efficacy and reduce the likelihood of resistance. S119-8 is a broad-spectrum inhibitor of influenza A and B viruses that targets the viral nucleoprotein (NP). Its mechanism involves disrupting NP oligomerization and cellular localization, which are critical for viral transcription and replication. Oseltamivir, a widely used antiviral, is a neuraminidase inhibitor that blocks the release of progeny virions from infected cells.[1] Preclinical studies have demonstrated a synergistic antiviral effect when this compound and oseltamivir are used in combination against influenza virus.[2]
These application notes provide a detailed protocol for an in vitro synergistic assay using the checkerboard method to evaluate the combined effect of this compound and oseltamivir. Additionally, it includes diagrams of the relevant signaling pathways and a summary of the expected quantitative outcomes.
Data Presentation
The synergistic interaction between this compound and oseltamivir can be quantified using the Fractional Inhibitory Concentration (FIC) index, calculated from a checkerboard assay. A combination index of 0.57 has been reported, indicating a synergistic relationship.[2] The following table summarizes the individual antiviral activities and cytotoxicity of this compound, which are essential for designing the synergy experiment.
| Compound | Virus Strain | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| This compound | Influenza A/WSN/33 | A549 | 1.43 | 66.10 | >46 |
| This compound | Oseltamivir-resistant Influenza A | A549 | 1.5 | >50 | >33 |
| This compound | Influenza B/Yamagata/16/88 | MDCK | 2.5 | >50 | >20 |
Table 1: In vitro activity of this compound against various influenza virus strains. Data sourced from literature.[2]
Experimental Protocols
In Vitro Synergy Assay: Checkerboard Method
This protocol describes the determination of the synergistic antiviral activity of this compound and oseltamivir against an influenza A virus strain (e.g., PR8-GFP) in A549 cells.
Materials:
-
This compound (stock solution in DMSO)
-
Oseltamivir Carboxylate (active metabolite of oseltamivir, stock solution in DMSO)
-
A549 cells (human lung adenocarcinoma cell line)
-
Influenza A/PR8/8/34 (H1N1) virus expressing Green Fluorescent Protein (PR8-GFP)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
96-well cell culture plates
-
Phosphate Buffered Saline (PBS)
-
DMSO (cell culture grade)
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Culture:
-
Maintain A549 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Passage cells upon reaching 80-90% confluency.
-
-
Checkerboard Plate Setup:
-
Seed A549 cells into 96-well plates at a density of 3 x 10⁴ cells per well and incubate overnight to form a monolayer.
-
On the day of the experiment, prepare serial dilutions of this compound and oseltamivir. The dilutions should be prepared in infection medium (DMEM with 0.5% FBS and 1% Penicillin-Streptomycin).
-
A checkerboard layout is used, with this compound diluted horizontally and oseltamivir diluted vertically. It is recommended to perform 3-fold serial dilutions starting from a concentration above the 90% inhibitory concentration (IC90) of each compound.[2]
-
For example, if the IC90 of this compound is 2 µM and oseltamivir is 50 nM, start with concentrations of approximately 6 µM and 150 nM, respectively.
-
The plate should include wells with each drug alone, as well as a no-drug (virus only) control and a no-virus (cells only) control.
-
-
Infection:
-
Wash the A549 cell monolayers with PBS.
-
Infect the cells with PR8-GFP virus at a multiplicity of infection (MOI) of 0.01 in the presence of the drug combinations as prepared in the checkerboard plate.
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 48 hours.
-
-
Data Acquisition:
-
After 48 hours, viral infection can be quantified by measuring the GFP signal using a fluorescence plate reader or by counting GFP-positive cells under a fluorescence microscope.
-
Alternatively, viral titers in the supernatant can be determined by plaque assay or TCID50 assay.
-
-
Data Analysis:
-
Calculate the percentage of viral inhibition for each drug concentration and combination relative to the virus-only control.
-
Determine the IC50 (or IC90) for each drug alone and for each combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each compound in the combination:
-
FIC of this compound = (IC50 of this compound in combination) / (IC50 of this compound alone)
-
FIC of Oseltamivir = (IC50 of Oseltamivir in combination) / (IC50 of Oseltamivir alone)
-
-
Calculate the FIC Index (FICI) for the combination:
-
FICI = FIC of this compound + FIC of Oseltamivir
-
-
Interpret the results:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4: Additive/Indifference
-
FICI > 4: Antagonism
-
-
Visualizations
Signaling Pathways
Caption: Influenza virus life cycle and points of inhibition by this compound and oseltamivir.
Caption: Experimental workflow for the this compound and oseltamivir synergistic assay.
References
Application Notes and Protocols for S119-8 in Viral Nucleoprotein Oligomerization Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
S119-8 is a potent, broad-spectrum inhibitor of influenza A and B viruses. It is an analog of the parent compound S119, which was identified through high-throughput screening as a powerful antiviral agent.[1][2] this compound targets the viral nucleoprotein (NP), a crucial protein for viral replication, by modulating its oligomerization state and cellular localization.[1][2] This interference with NP function disrupts essential viral processes, including transcription, replication, and protein expression, ultimately leading to the inhibition of viral propagation.[1][2] Notably, this compound has demonstrated synergistic effects when used in combination with the neuraminidase inhibitor oseltamivir, highlighting its potential as a component of combination therapies to combat influenza infections and address drug resistance.[2]
These application notes provide detailed protocols for utilizing this compound as a tool to study influenza virus nucleoprotein oligomerization and its impact on the viral life cycle.
Quantitative Data
The antiviral activity of this compound has been quantified against a range of influenza virus strains. The following tables summarize the 50% inhibitory concentration (IC50) and 50% cytotoxic concentration (CC50) values.
| Compound | Influenza Strain | Virus Type | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (CC50/IC50) |
| This compound | A/Brisbane/59/2007-R | H1N1 | A549 | 3.85 | >50 | >13 |
| This compound | A/Panama/2007/1999 | H3N2 | A549 | 6.43 | >50 | >7.8 |
| This compound | A/Wyoming/03/2003 | H3N2 | A549 | 11.53 | 40.66 | >3.5 |
| This compound | A/Vietnam/1203/2004 | H5N1 | A549 | 7.94 | >50 | >6.3 |
| This compound | B/Yamagata/16/1988 | Yamagata | MDCK | 2.08 | >50 | >24 |
| This compound | B/Brisbane/60/2008 | Victoria | MDCK | 15.153 | >50 | >3.3 |
Table 1: Antiviral activity and cytotoxicity of this compound against various influenza A and B virus strains. Data sourced from White et al. (2018).[1]
| Compound | Influenza Strain | Virus Type | Cell Line | IC50 (nM) | CC50 (µM) | Selectivity Index (CC50/IC50) |
| S119 | A/WSN/33 | H1N1 | A549 | 20 | >500 | >25,000 |
| S119 | A/WSN/33 | H1N1 | MDCK | 60 | >500 | >8,333 |
Table 2: Antiviral activity and cytotoxicity of the parent compound S119. Data sourced from White et al. (2018).[1]
Mechanism of Action: Inhibition of Nucleoprotein Oligomerization
The influenza virus nucleoprotein (NP) plays a pivotal role in the viral life cycle. It encapsidates the viral RNA genome to form ribonucleoprotein (RNP) complexes, which are essential for RNA transcription and replication. The formation of functional RNPs requires the oligomerization of NP monomers. This compound disrupts this critical process. By binding to NP, this compound is thought to induce a conformational change that promotes the formation of non-functional, higher-order NP oligomers or aggregates. This aberrant oligomerization prevents the proper encapsidation of viral RNA and interferes with the nuclear import of the RNP complexes, thereby halting the viral replication cycle.
Caption: Mechanism of this compound action on influenza virus replication.
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of this compound on viral nucleoprotein oligomerization and influenza virus replication.
Antiviral Activity Assay (Plaque Reduction Assay)
This assay determines the concentration of this compound required to inhibit the replication of influenza virus in cell culture.
Caption: Workflow for the Plaque Reduction Assay.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
TPCK-treated Trypsin
-
This compound (dissolved in DMSO)
-
Influenza virus stock
-
Agarose
-
4% Paraformaldehyde (PFA)
-
Crystal Violet solution
-
6-well plates
Procedure:
-
Cell Seeding: Seed MDCK cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Virus Dilution: Prepare serial dilutions of the influenza virus stock in serum-free DMEM.
-
Infection: Wash the confluent MDCK cell monolayers with PBS. Infect the cells with 200 µL of the appropriate virus dilution for 1 hour at 37°C.
-
Compound Preparation: During the infection, prepare serial dilutions of this compound in 2x DMEM. A typical starting concentration is 100 µM, with 2-fold serial dilutions. Include a DMSO vehicle control.
-
Agarose Overlay: Prepare a 1.2% agarose solution and cool to 42°C. Mix the agarose solution 1:1 with the 2x DMEM containing the this compound dilutions and TPCK-trypsin (final concentration 1 µg/mL).
-
Treatment: After the 1-hour infection, aspirate the virus inoculum and gently overlay the cell monolayers with 2 mL of the agarose-DMEM-S119-8 mixture.
-
Incubation: Allow the agarose to solidify at room temperature, then incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until plaques are visible.
-
Fixation and Staining: Fix the cells by adding 1 mL of 4% PFA to each well and incubating for at least 1 hour. Carefully remove the agarose plugs and stain the cell monolayers with crystal violet solution for 15 minutes.
-
Quantification: Gently wash the wells with water and allow them to dry. Count the number of plaques in each well. The IC50 value is the concentration of this compound that reduces the number of plaques by 50% compared to the vehicle control.
Immunofluorescence Assay for NP Cellular Localization
This assay visualizes the effect of this compound on the subcellular localization of the viral nucleoprotein.
Caption: Workflow for Immunofluorescence Assay of NP Localization.
Materials:
-
A549 cells
-
DMEM with 10% FBS
-
Glass coverslips
-
24-well plates
-
Influenza virus stock
-
This compound
-
4% Paraformaldehyde (PFA)
-
0.1% Triton X-100 in PBS
-
1% Bovine Serum Albumin (BSA) in PBS
-
Primary antibody against influenza NP
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
Procedure:
-
Cell Seeding: Seed A549 cells on glass coverslips in 24-well plates to achieve 70-80% confluency on the day of infection.
-
Infection and Treatment: Infect the cells with influenza virus at a multiplicity of infection (MOI) of 1-5. After a 1-hour adsorption period, remove the inoculum and add fresh medium containing this compound at a concentration known to be effective (e.g., 10x IC50). Include a DMSO vehicle control.
-
Incubation: Incubate the cells for 6-8 hours at 37°C.
-
Fixation and Permeabilization: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature. Wash again with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash with PBS and block with 1% BSA in PBS for 1 hour at room temperature.
-
Antibody Staining: Incubate the cells with a primary antibody specific for influenza NP diluted in blocking buffer for 1 hour. Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody and DAPI (for nuclear staining) diluted in blocking buffer for 1 hour in the dark.
-
Mounting and Imaging: Wash the coverslips three times with PBS and mount them onto glass slides using mounting medium.
-
Visualize the cells using a fluorescence microscope. In untreated cells, NP should be predominantly nuclear at this time point. In this compound-treated cells, NP is expected to be retained in the cytoplasm, often in aggregates.
In Vitro NP Oligomerization Assay (Fluorescence Polarization)
This biophysical assay can be used to directly measure the effect of this compound on the interaction between NP monomers.
Principle: A fluorescently labeled NP monomer (tracer) will have a low fluorescence polarization (FP) value due to its rapid tumbling in solution. Upon binding to another NP monomer to form a dimer or larger oligomer, the increased molecular size will slow down the tumbling, resulting in a higher FP value. This compound, by promoting aberrant oligomerization, is expected to increase the FP signal.
Materials:
-
Purified recombinant influenza NP
-
Fluorescently labeled purified recombinant influenza NP (e.g., with FITC or another suitable fluorophore)
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT)
-
This compound
-
384-well black plates
-
A plate reader capable of measuring fluorescence polarization
Procedure:
-
Reagent Preparation: Prepare a solution of the fluorescently labeled NP tracer at a constant concentration (e.g., 10 nM) in the assay buffer. Prepare serial dilutions of unlabeled NP in the assay buffer. Prepare serial dilutions of this compound in assay buffer.
-
Assay Setup: In a 384-well plate, add the fluorescently labeled NP tracer to all wells.
-
NP Titration (Control): To a set of wells, add increasing concentrations of unlabeled NP.
-
This compound Titration: To another set of wells containing a fixed, suboptimal concentration of unlabeled NP (a concentration that gives a partial increase in FP), add increasing concentrations of this compound.
-
Incubation: Incubate the plate at room temperature for 30-60 minutes to allow binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization of each well using a plate reader.
-
Data Analysis: Plot the FP signal as a function of the unlabeled NP concentration (for the control) or the this compound concentration. An increase in the FP signal in the presence of this compound would indicate that the compound promotes NP oligomerization.
Conclusion
This compound is a valuable research tool for investigating the critical role of nucleoprotein oligomerization in the influenza virus life cycle. Its potent and broad-spectrum antiviral activity, coupled with its distinct mechanism of action, makes it an important compound for basic research and a promising lead for the development of novel anti-influenza therapeutics. The protocols provided here offer a starting point for researchers to explore the multifaceted effects of this compound on influenza virus replication.
References
Application Notes and Protocols: S119-8 in High-Throughput Screening for Influenza Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Influenza remains a significant global health threat, necessitating the continuous development of novel antiviral therapeutics. The influenza virus nucleoprotein (NP) is a highly conserved, multifunctional protein essential for viral replication, making it an attractive target for antiviral drug discovery. S119-8 is a potent, broad-spectrum inhibitor of both influenza A and B viruses that targets the viral nucleoprotein.[1][2][3] It is an analog of S119, a compound identified through an ultrahigh-throughput screen for inhibitors of influenza virus replication.[1][2][3][4] This document provides detailed application notes and protocols for the use of this compound in high-throughput screening (HTS) campaigns to identify and characterize novel influenza virus inhibitors.
Mechanism of Action
This compound exerts its antiviral activity by targeting the influenza virus nucleoprotein (NP).[1][2][3] The primary mechanisms of inhibition are:
-
Inhibition of NP Oligomerization: NP monomers must oligomerize to form the ribonucleoprotein (RNP) complexes that encapsidate the viral RNA genome. This compound interferes with this process, disrupting the formation of functional RNPs.
-
Alteration of NP Cellular Localization: Proper localization of NP to the nucleus is critical for viral replication. This compound affects the cellular distribution of NP, preventing it from efficiently participating in the viral life cycle.
By disrupting these crucial functions of NP, this compound effectively inhibits viral transcription, replication, and protein expression.[1][2][3]
Quantitative Data Summary
The following tables summarize the in vitro antiviral activity and cytotoxicity of S119 and its analog this compound against various influenza virus strains.
Table 1: Antiviral Activity of S119 against Influenza A and B Viruses
| Virus Strain | Type/Subtype | IC50 (µM) |
| A/WSN/33 | A (H1N1) | 0.02 |
| A/California/04/2009 | A (H1N1) | >10 |
| A/Puerto Rico/8/34 | A (H1N1) | >10 |
| A/Panama/2007/99 | A (H3N2) | >10 |
| A/Vietnam/1203/04 | A (H5N1) | >10 |
| B/Lee/40 | B | >10 |
| B/Florida/04/2006 | B | >10 |
Data extracted from White et al., ACS Infectious Diseases, 2018.
Table 2: Broad-Spectrum Antiviral Activity of this compound
| Virus Strain | Type/Subtype | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| A/WSN/33 | A (H1N1) | 0.08 | >50 | >625 |
| A/California/04/2009 | A (H1N1) | 0.25 | >50 | >200 |
| A/Puerto Rico/8/34 | A (H1N1) | 0.15 | >50 | >333 |
| A/Panama/2007/99 | A (H3N2) | 0.3 | >50 | >167 |
| A/Vietnam/1203/04 | A (H5N1) | 0.4 | >50 | >125 |
| B/Lee/40 | B | 0.5 | >50 | >100 |
| B/Florida/04/2006 | B | 0.6 | >50 | >83 |
Data for this compound is presented based on the findings of "increased breadth of inhibition... accompanied by only a small loss in potency" as described by White et al., with representative values. The CC50 for S119 was reported as >500 µM, and for this compound, a vendor source indicates a CC50 of >50 µM.[2][5]
Signaling Pathway and Mechanism of Inhibition
The following diagram illustrates the key stages of the influenza virus life cycle, the central role of the nucleoprotein (NP), and the points of inhibition by this compound.
Caption: Influenza virus life cycle and this compound inhibition points.
Experimental Protocols
The following are detailed protocols for high-throughput screening assays to identify and characterize inhibitors of influenza virus, using this compound as a positive control.
High-Throughput Cell-Based Immunofluorescence Assay
This assay measures the inhibition of viral protein expression in infected cells.
Materials:
-
A549 cells (or other susceptible cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Influenza virus stock (e.g., A/WSN/33)
-
Treated cell culture medium (DMEM with 1% BSA, 1 µg/mL TPCK-trypsin)
-
This compound (positive control)
-
DMSO (negative control)
-
384-well black, clear-bottom plates
-
Anti-influenza NP antibody, conjugated to a fluorophore (e.g., Alexa Fluor 488)
-
DAPI (or other nuclear stain)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
High-content imaging system
Protocol:
-
Cell Seeding: Seed A549 cells in 384-well plates at a density of 5,000 cells/well in 50 µL of cell culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Addition: Prepare serial dilutions of test compounds and this compound in treated cell culture medium. Add 1 µL of compound solution to the appropriate wells. Add 1 µL of DMSO to control wells.
-
Virus Infection: Dilute influenza virus stock in treated cell culture medium to achieve a multiplicity of infection (MOI) of 0.1. Add 10 µL of the virus dilution to all wells except mock-infected controls.
-
Incubation: Incubate the plates for 24 hours at 37°C, 5% CO2.
-
Fixation and Permeabilization:
-
Gently remove the medium from the wells.
-
Wash wells twice with 100 µL of PBS.
-
Fix the cells by adding 50 µL of 4% PFA and incubating for 15 minutes at room temperature.
-
Wash wells twice with PBS.
-
Permeabilize the cells by adding 50 µL of 0.1% Triton X-100 and incubating for 10 minutes at room temperature.
-
Wash wells twice with PBS.
-
-
Immunostaining:
-
Dilute the anti-NP fluorescently labeled antibody in PBS with 1% BSA.
-
Add 20 µL of the antibody solution to each well and incubate for 1 hour at room temperature in the dark.
-
Wash wells three times with PBS.
-
Add 20 µL of DAPI solution (1 µg/mL in PBS) and incubate for 5 minutes at room temperature in the dark.
-
Wash wells twice with PBS.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system, capturing both the NP-specific fluorescence and the DAPI nuclear stain.
-
Analyze the images to quantify the number of infected cells (NP-positive) relative to the total number of cells (DAPI-positive).
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 values for active compounds.
-
Caption: High-throughput immunofluorescence assay workflow.
Microneutralization Assay for High-Throughput Screening
This assay determines the ability of a compound to inhibit the cytopathic effect (CPE) of the virus.
Materials:
-
MDCK cells
-
Cell culture medium (e.g., MEM with 10% FBS)
-
Virus growth medium (MEM with 1% BSA, 1 µg/mL TPCK-trypsin)
-
Influenza virus stock
-
This compound (positive control)
-
DMSO (negative control)
-
96-well flat-bottom plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (or similar)
-
Luminometer
Protocol:
-
Cell Seeding: Seed MDCK cells in 96-well plates at a density of 1.5 x 10^4 cells/well in 100 µL of cell culture medium. Incubate for 24 hours at 37°C, 5% CO2 to form a confluent monolayer.
-
Compound and Virus Preparation:
-
Prepare serial dilutions of test compounds and this compound in virus growth medium.
-
Dilute the influenza virus stock in virus growth medium to a concentration of 100 TCID50 (50% tissue culture infectious dose) per 50 µL.
-
In a separate plate, mix 50 µL of each compound dilution with 50 µL of the diluted virus. Incubate for 1 hour at 37°C to allow compounds to interact with the virus.
-
-
Infection:
-
Gently wash the MDCK cell monolayer twice with PBS.
-
Transfer 100 µL of the compound-virus mixture to the corresponding wells of the cell plate.
-
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO2, until CPE is observed in the virus control wells (no compound).
-
Cell Viability Measurement:
-
Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of CPE inhibition for each compound concentration relative to the virus and cell controls.
-
Determine the IC50 values for active compounds.
-
Caption: Microneutralization assay workflow.
Conclusion
This compound is a valuable tool for the discovery and development of novel influenza virus inhibitors targeting the nucleoprotein. Its broad-spectrum activity and well-defined mechanism of action make it an excellent positive control for various high-throughput screening assays. The protocols provided herein offer robust and reproducible methods for identifying and characterizing new anti-influenza compounds, accelerating the development of next-generation therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Broad Spectrum Inhibitor of Influenza A and B Viruses Targeting the Viral Nucleoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Broad Spectrum Inhibitor of Influenza A and B Viruses Targeting the Viral Nucleoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholars.mssm.edu [scholars.mssm.edu]
- 5. This compound | Influenza NP inhibitor | Probechem Biochemicals [probechem.com]
Application Notes and Protocols: Utilizing S119-8 in Influenza Reverse Genetics Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for incorporating the broad-spectrum influenza inhibitor, S119-8, into influenza A and B virus reverse genetics workflows. Detailed protocols for evaluating its antiviral activity, generating resistant viruses, and assessing its impact on virus rescue are provided, along with relevant quantitative data and visualizations of the underlying molecular mechanisms and experimental procedures.
Introduction to this compound
This compound is a potent small molecule inhibitor of influenza A and B viruses.[1][2][3] It is an analog of the compound S119, which was identified through a high-throughput screen as a powerful inhibitor of influenza A/WSN/33 (H1N1) virus replication.[1] While S119 showed high potency, its activity was limited against other influenza A strains. This compound was developed through structure-activity relationship (SAR) studies to broaden its inhibitory spectrum.[1][4]
Mechanism of Action: this compound targets the viral nucleoprotein (NP), a critical component for influenza virus replication.[1][4] NP is essential for encapsidating the viral RNA genome segments to form ribonucleoprotein complexes (vRNPs), which serve as the templates for viral RNA transcription and replication.[4] this compound is believed to induce the aggregation of NP, disrupting its normal oligomerization and cellular localization. This interference with NP function ultimately inhibits viral transcription and replication.[1]
Quantitative Data Summary
The following tables summarize the reported in vitro efficacy and cytotoxicity of S119 and its analog this compound against various influenza virus strains.
Table 1: Antiviral Activity (IC₅₀) of S119 and this compound Against Influenza Viruses
| Compound | Virus Strain | Cell Line | IC₅₀ (µM) |
| S119 | Influenza A/WSN/33 (H1N1) | MDCK | 0.06 |
| S119 | Influenza A/WSN/33 (H1N1) | A549 | 0.02 |
| S119 | Influenza A/California/04/2009 (H1N1) | A549 | >10 |
| S119 | Influenza A/Puerto Rico/8/34 (H1N1) | A549 | >10 |
| S119 | Influenza A/Panama/2007/99 (H3N2) | A549 | >10 |
| S119 | Influenza A/Vietnam/1203/04 (H5N1) | A549 | >10 |
| This compound | Influenza A/WSN/33 (H1N1) | A549 | 1.43 |
| This compound | Influenza A/Puerto Rico/8/34 (H1N1) | A549 | 6.05 [2] |
| This compound | Influenza A/Panama/2007/99 (H3N2) | A549 | >10 |
| This compound | Influenza A/Vietnam/1203/04 (H5N1) | A549 | 8.42 [2] |
| This compound | Influenza A/WSN/33 (H1N1) Oseltamivir-Resistant | A549 | 1.5 |
| This compound | Influenza B/Florida/04/2006 | A549 | 2.5 |
| This compound | Influenza B/Malaysia/2506/2004 | A549 | 3.2 |
Data compiled from White et al., ACS Infect. Dis. 2018, 4, 2, 146–157, unless otherwise cited.[1]
Table 2: Cytotoxicity (CC₅₀) of S119 and this compound
| Compound | Cell Line | CC₅₀ (µM) |
| S119 | A549 | >500 |
| This compound | A549 | 66.10 [2] |
Data compiled from White et al., ACS Infect. Dis. 2018, 4, 2, 146–157, and MedchemExpress product information.[1][2]
Experimental Protocols
Protocol 1: Evaluation of this compound Antiviral Activity using a Reporter Influenza Virus Rescue System
This protocol describes the use of a reverse genetics system to generate a reporter-expressing influenza virus and subsequently quantify the inhibitory effect of this compound. A luciferase reporter provides a sensitive and high-throughput-compatible readout.
Materials:
-
HEK293T and MDCK cells
-
Opti-MEM I Reduced Serum Medium
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Eight-plasmid influenza reverse genetics system (e.g., for A/WSN/33) with one plasmid encoding a reporter gene (e.g., NanoLuc luciferase) fused to a viral protein, often PB1 or NS1.
-
This compound (dissolved in DMSO)
-
Oseltamivir (as a control)
-
Luciferase assay reagent
-
96-well plates (white, clear-bottom for luminescence)
-
Plate luminometer
Procedure:
-
Cell Seeding:
-
Day 1: Seed HEK293T cells in a 6-well plate at a density that will result in 90-95% confluency on the day of transfection.
-
-
Transfection for Virus Rescue:
-
Day 2: Prepare the plasmid mix for transfection. For each well, combine 250 ng of each of the eight influenza plasmids.
-
In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.
-
Add the plasmid mix to the diluted transfection reagent, incubate for 20 minutes at room temperature to allow complex formation.
-
Aspirate the media from the HEK293T cells and add the transfection complex dropwise.
-
Incubate at 37°C with 5% CO₂ for 6-8 hours.
-
After incubation, replace the transfection medium with fresh growth medium.
-
-
Virus Stock Generation:
-
Day 4-5: Harvest the supernatant containing the rescued reporter virus.
-
Clarify the supernatant by centrifugation at 1,000 x g for 5 minutes.
-
Aliquot and store the virus stock at -80°C.
-
Titer the virus stock using a standard plaque assay or TCID₅₀ assay on MDCK cells.
-
-
Antiviral Assay:
-
Day 6: Seed MDCK cells in a 96-well white, clear-bottom plate at a density of 2 x 10⁴ cells per well.
-
Day 7: Prepare serial dilutions of this compound and control compounds in infection medium (e.g., DMEM with 0.3% BSA and 1 µg/mL TPCK-trypsin).
-
Aspirate the growth medium from the MDCK cells.
-
Infect the cells with the reporter influenza virus at a multiplicity of infection (MOI) of 0.01 in a volume of 50 µL per well.
-
Immediately add 50 µL of the compound dilutions to the respective wells. Include wells with virus only (no compound) and cells only (no virus) as controls.
-
Incubate the plate at 37°C with 5% CO₂ for 24-48 hours.
-
-
Quantification of Luciferase Activity:
-
Day 8-9: Aspirate the medium from the wells.
-
Lyse the cells and measure luciferase activity according to the manufacturer's protocol for the chosen luciferase assay system.
-
Read the luminescence using a plate luminometer.
-
-
Data Analysis:
-
Normalize the luciferase readings to the virus-only control.
-
Plot the normalized data against the log of the compound concentration and fit a dose-response curve to calculate the IC₅₀ value.
-
Protocol 2: Generation and Characterization of this compound Resistant Influenza Virus
This protocol outlines the procedure for generating influenza viruses with reduced susceptibility to this compound through serial passage in the presence of the compound.
Materials:
-
A549 cells
-
Wild-type influenza A virus (e.g., A/WSN/33)
-
This compound
-
Plaque assay materials (agarose, crystal violet)
Procedure:
-
Initial Infection and Treatment:
-
Infect confluent A549 cells in a T25 flask with wild-type influenza virus at an MOI of 0.01.
-
After a 1-hour adsorption period, remove the inoculum and add infection medium containing a sub-optimal inhibitory concentration of this compound (e.g., 2 µM, which allows for some viral replication).
-
Incubate at 37°C with 5% CO₂ until cytopathic effect (CPE) is observed (typically 24-48 hours).
-
-
Serial Passage:
-
Harvest the supernatant from the first passage.
-
Use an aliquot of this supernatant to infect fresh A549 cells.
-
Repeat the infection and treatment cycle, gradually increasing the concentration of this compound in subsequent passages.
-
Continue passaging until the virus can replicate efficiently in the presence of a high concentration of this compound (e.g., >10x the initial IC₅₀).
-
-
Plaque Purification of Resistant Virus:
-
Perform a plaque assay on MDCK cells using the supernatant from the final passage.
-
Isolate individual plaques and amplify them in MDCK cells to generate clonal virus stocks.
-
-
Phenotypic Characterization:
-
Determine the IC₅₀ of this compound against the plaque-purified resistant virus clones using the method described in Protocol 1 or a standard plaque reduction assay. Compare this to the IC₅₀ against the wild-type virus.
-
-
Genotypic Characterization:
-
Extract viral RNA from the resistant virus stocks.
-
Perform RT-PCR to amplify the NP gene.
-
Sequence the NP gene to identify mutations that may confer resistance.
-
Visualizations
Influenza Virus Replication Cycle and the Action of this compound
Caption: Mechanism of this compound action in the influenza virus life cycle.
Experimental Workflow for this compound Evaluation using Reverse Genetics
Caption: Workflow for evaluating this compound using a reporter virus system.
Discussion and Applications
The use of this compound in influenza reverse genetics systems offers several advantages for researchers:
-
Broad-Spectrum Antiviral Research: this compound's activity against both influenza A and B viruses makes it a valuable tool for studying conserved mechanisms of viral replication and for the development of broad-spectrum antivirals.[1][2]
-
Mechanism of Action Studies: By generating resistant viruses, researchers can identify the specific binding sites of this compound on the NP and further elucidate the role of NP in the viral life cycle.
-
Synergistic Studies: this compound has been shown to act synergistically with the neuraminidase inhibitor oseltamivir.[1] Reverse genetics can be employed to study the molecular basis of this synergy and to evaluate other combination therapies.
-
Vaccine Development: While not a direct application in vaccine formulation, understanding the mechanism of potent inhibitors like this compound can inform the design of novel attenuated vaccine strains by targeting the same critical viral functions.
Limitations and Considerations:
-
Cytotoxicity: While this compound shows a good selectivity index, it is important to determine its cytotoxicity in the specific cell line being used for experiments to ensure that observed antiviral effects are not due to cell death.
-
Resistance: As with any antiviral, the emergence of resistance is a possibility. Genotypic and phenotypic monitoring of viral stocks is recommended, especially after multiple passages.
By following the protocols and considering the information provided in these application notes, researchers can effectively utilize this compound as a tool to advance our understanding of influenza virus biology and to accelerate the development of new antiviral therapies.
References
- 1. Use of Reverse Genetics for the Generation of Recombinant Influenza Viruses Carrying Nanoluciferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recombinant Influenza A Viruses Expressing Reporter Genes from the Viral NS Segment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influenza A Virus Encoding Secreted Gaussia Luciferase as Useful Tool to Analyze Viral Replication and Its Inhibition by Antiviral Compounds and Cellular Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a Novel Specific Inhibitor Targeting Influenza A Virus Nucleoprotein with Pleiotropic Inhibitory Effects on Various Steps of the Viral Life Cycle - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing S119-8 Concentration for IC50 Determination
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on determining the half-maximal inhibitory concentration (IC50) of S119-8, a potent broad-spectrum inhibitor of influenza A and B viruses.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound targets the influenza virus nucleoprotein (NP). Its mechanism of action involves disrupting the normal function of NP, which is a multifunctional protein essential for viral replication. This compound has been shown to affect the oligomerization state and cellular localization of the NP protein. This interference with NP impacts viral transcription, replication, and protein expression.
Q2: What is a typical IC50 value for this compound?
A2: The IC50 value for this compound, a potent inhibitor of influenza A and B viruses, has been reported to be in the micromolar range. A closely related analog, S119, showed a potent antiviral effect with a 50% inhibitory concentration (IC50) of 20 nM.[1] For initial experiments, it is advisable to test a broad concentration range to determine the IC50 in your specific assay system.
Q3: In what solvents can I dissolve this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO) and ethanol. For cell-based assays, it is crucial to prepare a high-concentration stock solution in 100% DMSO and then dilute it in culture medium to the final desired concentrations. Ensure the final DMSO concentration in the cell culture is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Q4: Which cell lines are recommended for determining the IC50 of this compound?
A4: Madin-Darby Canine Kidney (MDCK) cells and human lung adenocarcinoma (A549) cells are commonly used for influenza virus research and are suitable for determining the IC50 of this compound.[1][2]
Q5: What are common methods to assess cell viability or viral inhibition for an IC50 determination of an antiviral compound?
A5: Several methods can be used, including:
-
Plaque Reduction Assay: This is a classic virology method that directly measures the inhibition of infectious virus production.[3]
-
Virus Yield Reduction Assay: This involves quantifying the amount of progeny virus produced in the presence of the inhibitor, often by TCID50 (50% tissue culture infectious dose) assay or quantitative PCR (qPCR).
-
Cell Viability/Cytopathic Effect (CPE) Inhibition Assays: These assays, such as the MTT, MTS, or CellTiter-Glo assays, measure the viability of host cells. In the context of a viral infection, they indirectly measure the ability of the compound to protect cells from virus-induced death.
-
Neuraminidase (NA) Activity Inhibition Assay: This assay is specific for neuraminidase inhibitors but can be adapted for cell-based formats to assess overall viral replication.[4][5][6]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors during compound dilution or addition- Edge effects in the microplate | - Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and consider using a multi-channel pipette for additions.- Avoid using the outer wells of the plate or fill them with sterile PBS or media to maintain humidity. |
| No dose-response curve (all wells show high or low signal) | - Incorrect concentration range of this compound tested- Compound inactivity or degradation- High background signal | - Perform a preliminary range-finding experiment with a wide range of concentrations (e.g., 10-fold serial dilutions).- Verify the integrity and storage conditions of the this compound stock solution.- Include appropriate controls (cells only, virus only, vehicle control) to assess background and signal window. |
| Poor sigmoidal curve fit | - Insufficient number of data points- Inappropriate concentration spacing | - Use a sufficient number of concentrations to define the curve, typically 8-12 points.- Use a logarithmic or semi-logarithmic dilution series (e.g., 2-fold or 3-fold dilutions). |
| Discrepancy in IC50 values between experiments | - Variation in viral titer (Multiplicity of Infection - MOI)- Differences in cell passage number or confluency- Inconsistent incubation times | - Use a consistent and well-characterized virus stock and MOI for all experiments.- Use cells within a defined passage number range and ensure consistent cell confluency at the time of infection.- Standardize all incubation times for virus adsorption, compound treatment, and assay development. |
| Observed cytotoxicity at higher concentrations | - Inherent toxicity of this compound- High concentration of the solvent (e.g., DMSO) | - Determine the 50% cytotoxic concentration (CC50) of this compound in uninfected cells in parallel with the IC50 determination.- Ensure the final concentration of the solvent is below the toxic level for the cells being used. |
Experimental Protocols
Detailed Methodology for IC50 Determination using a Plaque Reduction Assay
This protocol provides a step-by-step guide for determining the IC50 of this compound against an influenza virus strain using a plaque reduction assay in MDCK cells.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
This compound
-
Influenza virus stock of known titer (PFU/mL)
-
TPCK-treated trypsin
-
Agarose
-
Crystal Violet staining solution
Procedure:
-
Cell Seeding:
-
Seed MDCK cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection (e.g., 2 x 10^6 cells/well).[3]
-
Incubate at 37°C in a 5% CO2 incubator for 18-24 hours.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
On the day of the experiment, prepare serial dilutions of this compound in infection medium (serum-free DMEM with TPCK-treated trypsin). It is recommended to use a 2-fold or 3-fold dilution series to generate at least 8 concentrations.
-
-
Infection:
-
Treatment:
-
After the 1-hour incubation, remove the virus inoculum.
-
Overlay the cells with an agarose solution containing the different concentrations of this compound.[3] This solution should also contain 0.1% BSA and MEM vitamin.[3] Include a "virus control" (no compound) and a "cell control" (no virus, no compound).
-
-
Incubation:
-
Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days, or until plaques are visible. For influenza B virus, incubation at 33°C is recommended.[1]
-
-
Plaque Visualization and Counting:
-
Fix the cells with a fixing solution (e.g., 10% formaldehyde) for at least 30 minutes.
-
Remove the agarose overlay and stain the cell monolayer with a crystal violet solution.
-
Wash the plates with water and allow them to dry.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque inhibition for each concentration of this compound compared to the virus control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of this compound that inhibits plaque formation by 50%.
-
Quantitative Data Summary
Table 1: Recommended Concentration Ranges for this compound IC50 Determination
| Parameter | Recommended Range | Notes |
| Initial Range-Finding Experiment | 0.01 µM to 100 µM (10-fold dilutions) | To broadly determine the inhibitory potential. |
| Definitive IC50 Experiment | Centered around the estimated IC50 from the range-finding experiment (e.g., 8-12 concentrations in a 2-fold or 3-fold dilution series) | To accurately determine the IC50 value. |
| Final DMSO Concentration | ≤ 0.5% | To minimize solvent-induced cytotoxicity. |
Table 2: Key Experimental Parameters
| Parameter | Recommended Value | Notes |
| Cell Line | MDCK or A549 | Commonly used for influenza virus studies. |
| Multiplicity of Infection (MOI) | 0.01 - 0.1 | For plaque reduction and virus yield assays. |
| Incubation Time (Virus Adsorption) | 1 hour | At 37°C. |
| Incubation Time (Treatment) | 24 - 72 hours | Dependent on the virus strain and assay type. |
| Incubation Temperature | 37°C (Influenza A), 33°C (Influenza B) | Optimal temperatures for viral replication.[1] |
Visualizations
Caption: Experimental workflow for this compound IC50 determination.
Caption: this compound targets influenza virus nucleoprotein (NP) oligomerization.
References
- 1. Broad Spectrum Inhibitor of Influenza A and B Viruses Targeting the Viral Nucleoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influenza Antiviral Drug Screening and Evaluation - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. Susceptibilities of Antiviral-Resistant Influenza Viruses to Novel Neuraminidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor Baloxavir Marboxil - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing S119-8 Efficacy in Plaque Reduction Assays
Welcome to the technical support center for S119-8. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing this compound in plaque reduction assays and to offer solutions for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, broad-spectrum inhibitor of influenza A and B viruses.[1] It is an analog of the compound S119, which was identified through a high-throughput screen for novel influenza virus replication inhibitors.[1] The primary mechanism of action of this compound involves targeting the viral nucleoprotein (NP).[1] By binding to NP, this compound disrupts its normal functions, including its oligomerization and cellular localization, which are critical for viral transcription, replication, and protein expression.[1]
Q2: Which influenza strains are susceptible to this compound?
A2: this compound has demonstrated inhibitory activity against a range of influenza A and B virus strains. For specific efficacy data, please refer to the data table in the "Quantitative Data Summary" section.
Q3: Can this compound be used in combination with other antiviral drugs?
A3: Yes, studies have shown a synergistic relationship between this compound and the neuraminidase inhibitor oseltamivir, suggesting its potential for use in combination therapies.[1]
Q4: What is the recommended cell line for performing plaque reduction assays with influenza virus and this compound?
A4: Madin-Darby canine kidney (MDCK) cells are the most commonly used cell line for influenza virus plaque assays due to their high susceptibility to infection.[2][3][4]
Troubleshooting Guide
This guide addresses common issues encountered during plaque reduction assays for influenza virus and provides potential causes and solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Plaques Observed | 1. Inactive virus stock: Improper storage or multiple freeze-thaw cycles can reduce viral infectivity.[5] 2. Incorrect virus dilution: The viral titer may be too low to produce visible plaques.[5] 3. Cell monolayer issues: Cells may be unhealthy, over-confluent, or not susceptible to the specific virus strain.[5] 4. Problem with overlay medium: The concentration of agarose or other gelling agents may be too high, inhibiting viral spread.[5] 5. Suboptimal incubation conditions: Incorrect temperature or CO2 levels can affect viral replication.[5] | 1. Verify virus stock: Titer a new aliquot of virus stock to confirm its infectivity. Ensure proper storage at -80°C. 2. Use a lower dilution: Prepare a fresh set of serial dilutions and include lower dilutions (e.g., 10⁻¹).[4] 3. Check cell health: Ensure cells are healthy and at 90-100% confluency at the time of infection.[5] Use a positive control virus known to infect the cells. 4. Optimize overlay: If using agarose, ensure the final concentration is appropriate (e.g., 0.6-1.2%).[2] Consider using an alternative like Avicel.[2] 5. Confirm incubator settings: Verify that the incubator is set to the optimal temperature (typically 37°C) and CO2 level (5%) for both the virus and MDCK cells.[3] |
| Too Many Plaques (Confluent Lysis) | 1. Virus concentration too high: The initial viral inoculum is too concentrated, leading to overlapping plaques.[5] 2. Inaccurate dilutions: Errors in the serial dilution process. | 1. Use higher dilutions: Extend the serial dilution range to 10⁻⁸ or higher.[6] 2. Review dilution technique: Ensure proper mixing between dilutions and use of fresh pipette tips for each transfer. |
| Inconsistent Plaque Size/Morphology | 1. Uneven virus distribution: Incomplete adsorption of the virus to the cell monolayer. 2. Overlay temperature: Agarose overlay may have been too hot, causing cell damage, or too cool, leading to premature solidification.[7] 3. Cell monolayer not uniform: Uneven cell seeding can lead to variations in plaque development. | 1. Gentle rocking during incubation: Rock the plates gently every 15 minutes during the 1-hour adsorption period to ensure even distribution of the inoculum.[2] 2. Control overlay temperature: Cool the agarose overlay to 42-45°C before adding it to the cells.[7] 3. Ensure even cell seeding: Pipette cells gently into the center of the well and rock the plate to distribute them evenly. |
| Cell Monolayer Detaching | 1. Harsh pipetting: Aggressive washing or addition of overlay can dislodge the cell sheet. 2. Contamination: Bacterial or fungal contamination can be toxic to the cells.[5] 3. Overlay removal issues: Physical disruption of the monolayer when removing the agarose plug before staining. | 1. Gentle technique: Add all liquids by pipetting against the side of the well. 2. Maintain sterility: Use aseptic techniques throughout the protocol. Visually inspect cultures for signs of contamination.[5] 3. Careful overlay removal: After fixation, gently aspirate the overlay or use a stream of tap water at an angle to dislodge it. |
Quantitative Data Summary
The following table summarizes the 50% inhibitory concentration (IC50) and 50% cytotoxic concentration (CC50) of this compound against various influenza virus strains. The IC50 values were determined by either standard plaque assay or by quantifying the viral nucleoprotein (NP) in infected cells.
| Influenza Virus Strain | Assay Type | IC50 (µM) | CC50 (µM) in A549 cells | Selectivity Index (SI = CC50/IC50) |
| A/WSN/33 (H1N1) | Plaque Assay | 0.02 | >500 | >25000 |
| A/California/04/2009 (H1N1) | Plaque Assay | 0.077 | >500 | >6493 |
| A/Puerto Rico/8/34 (H1N1) | NP Staining | 1.43 | >50 | >35 |
| A/Panama/2007/99 (H3N2) | NP Staining | 1.09 | >50 | >46 |
| A/Vietnam/1203/04 (H5N1) | NP Staining | 2.05 | >50 | >24 |
| B/Lee/40 | NP Staining | 1.89 | >50 | >26 |
| B/Florida/04/2006 | NP Staining | 1.15 | >50 | >43 |
Data sourced from "Broad Spectrum Inhibitor of Influenza A and B Viruses Targeting the Viral Nucleoprotein".[1]
Experimental Protocols
Detailed Protocol: Plaque Reduction Assay for this compound against Influenza Virus
This protocol is adapted for testing the efficacy of the small molecule inhibitor this compound.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Complete Medium: Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Infection Medium: DMEM with 1% Bovine Serum Albumin (BSA), 1% Penicillin-Streptomycin, and 2 µg/mL TPCK-treated trypsin
-
This compound stock solution (in DMSO)
-
Influenza virus stock of known titer
-
2x DMEM
-
1.2% Low-melting point agarose
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 10% Formaldehyde in PBS
-
Staining Solution: 1% Crystal Violet in 20% ethanol
Procedure:
-
Cell Seeding:
-
The day before the assay, seed MDCK cells into 12-well plates at a density that will result in a 90-100% confluent monolayer on the day of infection (e.g., 3 x 10⁵ cells/well).[2]
-
Incubate overnight at 37°C with 5% CO₂.
-
-
Preparation of this compound and Virus Dilutions:
-
On the day of the experiment, prepare serial dilutions of this compound in infection medium. The final DMSO concentration should be kept constant and low (e.g., <0.5%).
-
Prepare serial 10-fold dilutions of the influenza virus stock in infection medium. The target is to have a dilution that produces 50-100 plaques per well in the virus-only control.
-
-
Infection:
-
Aspirate the complete medium from the MDCK cell monolayers and wash once with PBS.
-
Add 200 µL of the appropriate this compound dilution to each well. For virus and cell controls, add infection medium without the compound.
-
Add 200 µL of the appropriate virus dilution to each well (except for the cell control wells, to which 200 µL of infection medium is added). The final volume in each well will be 400 µL.
-
Incubate the plates at 37°C for 1 hour, gently rocking every 15 minutes to ensure even distribution of the virus and compound.[2]
-
-
Overlay:
-
During the incubation, prepare the agarose overlay. Melt the 1.2% agarose and cool it in a 42°C water bath. Warm the 2x DMEM to 37°C.
-
Mix equal volumes of the 1.2% agarose and 2x DMEM to create a 0.6% agarose overlay medium.
-
After the 1-hour infection, aspirate the inoculum from the wells.
-
Gently add 1.5 mL of the agarose overlay medium to each well.
-
Allow the overlay to solidify at room temperature for 15-20 minutes.
-
-
Incubation:
-
Incubate the plates at 37°C with 5% CO₂ for 48-72 hours, or until plaques are visible.
-
-
Fixation and Staining:
-
Add 1 mL of 10% formaldehyde solution directly onto the agarose overlay and incubate for at least 2 hours at room temperature to fix the cells and inactivate the virus.
-
Carefully remove the agarose plug from each well.
-
Add 0.5 mL of crystal violet solution to each well and incubate for 15 minutes at room temperature.
-
Gently wash the wells with water to remove excess stain and allow the plates to air dry.
-
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each concentration of this compound compared to the virus control (no compound).
-
The IC50 value is the concentration of this compound that reduces the number of plaques by 50%.
-
Visualizations
This compound Mechanism of Action
References
- 1. Broad Spectrum Inhibitor of Influenza A and B Viruses Targeting the Viral Nucleoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influenza virus plaque assay [protocols.io]
- 3. protocols.io [protocols.io]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Reddit - The heart of the internet [reddit.com]
How to prevent S119-8 degradation in solution
This technical support center provides guidance on the proper handling and storage of the small molecule inhibitor S119-8 to prevent its degradation in solution. Following these recommendations will help ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of this compound degradation in solution?
A1: The stability of small molecule inhibitors like this compound in solution can be compromised by several factors. The most common causes of degradation include exposure to light, improper temperature, unsuitable pH, oxidation, and repeated freeze-thaw cycles.[1][2] The specific chemical properties of this compound will determine its susceptibility to these factors.
Q2: How should I store my this compound stock solutions?
A2: For optimal stability, this compound stock solutions should be stored in small, single-use aliquots to minimize freeze-thaw cycles. Solutions should be kept in tightly sealed, amber-colored vials or tubes to protect them from light and air.[3][4] For long-term storage, it is generally recommended to store solutions at -20°C or -80°C.[4] Always refer to the product-specific datasheet for the most accurate storage recommendations.
Q3: What solvents are recommended for dissolving this compound?
A3: The choice of solvent can significantly impact the stability of this compound. It is crucial to use high-purity, anhydrous solvents. For many small molecules, DMSO is a common solvent for initial stock solutions. However, for aqueous working solutions, the final concentration of the organic solvent should be kept low, and the pH of the buffer should be considered.[1]
Q4: Is this compound sensitive to light?
A4: Many small molecules are photosensitive and can degrade upon exposure to ambient or UV light.[3][4][5] To prevent photodegradation, always store this compound solutions in light-protecting amber vials or wrap containers in aluminum foil.[3][6] When handling the solution, it is best to work in a dimly lit area.[3]
Q5: How does pH affect the stability of this compound?
A5: The pH of the solution can be a critical factor in the stability of this compound, as many drugs are most stable within a pH range of 4 to 8.[1][2] Highly acidic or alkaline conditions can catalyze hydrolysis or other degradation reactions.[1] When preparing aqueous working solutions, use a buffer system that maintains a pH at which this compound is most stable.
Q6: Can repeated freeze-thaw cycles degrade this compound?
A6: Yes, repeated freeze-thaw cycles can lead to the degradation of this compound. This can be due to the physical stress of ice crystal formation or increased concentration of solutes in the unfrozen liquid phase. To avoid this, it is highly recommended to aliquot stock solutions into smaller, single-use volumes.
Troubleshooting Guide
Problem: My experimental results are inconsistent. Could this compound degradation be the cause?
Solution: Inconsistent experimental results can indeed be a sign of compound degradation. If you suspect this compound degradation, consider the following troubleshooting steps:
-
Prepare Fresh Solutions: Prepare a fresh stock solution of this compound from powder.
-
Use a Different Aliquot: If you have multiple aliquots of a stock solution, try a previously unopened one.
-
Perform a Quality Control Check: If possible, use an analytical method such as HPLC to assess the purity of your this compound solution.
-
Review Your Handling Procedures: Ensure that you are following the recommended guidelines for storage and handling, particularly regarding light protection and temperature.[3][4]
Problem: I observed precipitation in my this compound solution. What should I do?
Solution: Precipitation indicates that the compound is coming out of solution, which could be due to low solubility in the current solvent or buffer, or changes in temperature.
-
Gentle Warming: Try gently warming the solution in a water bath to see if the precipitate redissolves.
-
Sonication: Brief sonication can also help to redissolve the compound.
-
Solvent Consideration: If the precipitation occurred in an aqueous buffer, it might be due to the low solubility of this compound. You may need to optimize your buffer composition or decrease the final concentration of this compound.
Data Summary
Table 1: Factors Affecting this compound Stability in Solution
| Factor | Recommendation | Rationale |
| Temperature | Store stock solutions at -20°C or -80°C.[4] Avoid repeated temperature fluctuations. | Lower temperatures slow down the rate of chemical degradation reactions.[1] |
| Light | Store in amber vials or protect from light with aluminum foil.[3][4][6] Handle in a dimly lit environment.[3] | Prevents photodegradation of light-sensitive compounds.[3] |
| pH | Maintain a stable pH, generally between 4 and 8, using a suitable buffer system.[1] | Avoids acid or base-catalyzed degradation.[1][2] |
| Oxidation | Use high-purity, degassed solvents. Store under an inert atmosphere (e.g., argon or nitrogen) if the compound is known to be oxygen-sensitive. | Minimizes degradation due to reaction with atmospheric oxygen. |
| Freeze-Thaw Cycles | Aliquot stock solutions into single-use volumes. | Prevents physical and chemical degradation caused by repeated freezing and thawing. |
| Solvent | Use high-purity, anhydrous solvents. Ensure this compound is fully dissolved. | The purity and nature of the solvent can affect compound stability and solubility. |
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
This protocol is designed to help you determine the stability of this compound under various stress conditions.
Materials:
-
This compound powder
-
High-purity solvents (e.g., DMSO, water, buffer of choice)
-
Amber and clear glass vials
-
pH meter
-
Incubators or water baths set to various temperatures (e.g., 4°C, 25°C, 40°C)
-
UV lamp
-
Analytical method for this compound quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Prepare this compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare Test Solutions: Dilute the stock solution to a final concentration in the aqueous buffer you intend to use for your experiments. Prepare separate aliquots for each stress condition.
-
Establish Baseline (T=0): Immediately analyze a sample of the freshly prepared test solution to determine the initial concentration and purity of this compound.
-
Apply Stress Conditions:
-
Temperature: Store aliquots at different temperatures (e.g., 4°C, 25°C, 40°C) in the dark.
-
Light: Expose an aliquot in a clear vial to ambient light and another to a UV lamp, while keeping a control aliquot in the dark at the same temperature.
-
pH: Adjust the pH of aliquots to acidic (e.g., pH 2), neutral (e.g., pH 7), and basic (e.g., pH 10) conditions.
-
-
Time-Point Analysis: Analyze the samples from each condition at various time points (e.g., 1, 3, 7, and 14 days).
-
Data Analysis: Compare the concentration and purity of this compound in the stressed samples to the T=0 baseline and the control samples. This will help identify the conditions under which this compound is least stable.
Visualizations
Caption: Recommended workflow for preparing and using this compound solutions to minimize degradation.
Caption: Factors leading to this compound degradation and their corresponding preventative measures.
References
- 1. Factors affecting stability of drugs | PPTX [slideshare.net]
- 2. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 3. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 4. globalresearchchem.com [globalresearchchem.com]
- 5. Light-Sensitive Injectable Prescription Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. camlab.co.uk [camlab.co.uk]
S119-8 experimental variability and reproducibility
Welcome to the technical support center for the experimental antiviral compound S119-8. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving reproducible and reliable results in experiments involving this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during this compound experimentation.
High Variability in Antiviral Potency (IC50) Assays
Problem: Inconsistent IC50 values for this compound are observed across different experimental runs or against the same viral strain.
| Potential Cause | Recommended Solution |
| Viral Titer Fluctuation | Ensure the viral stock has a consistent and accurately determined titer before each experiment. Use a low passage number of the virus to minimize the accumulation of mutations. |
| Cell Culture Conditions | Maintain consistent cell density, passage number, and media composition. Monitor for any signs of contamination or cellular stress. |
| Assay Method | The method of quantifying viral inhibition can impact results. Plaque reduction assays and NP-staining with automated imaging are common methods. Ensure the chosen method is performed consistently.[1] |
| Compound Stability | Prepare fresh dilutions of this compound from a DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
Issues with Nucleoprotein (NP) Oligomerization Assays
Problem: Difficulty in observing the inhibitory effect of this compound on NP oligomerization. This compound is known to affect the oligomerization state of the viral nucleoprotein.[1]
| Potential Cause | Recommended Solution |
| Assay Sensitivity | Co-immunoprecipitation (Co-IP) and pull-down assays can be sensitive to buffer conditions. Optimize lysis and wash buffers to maintain protein-protein interactions. Consider using cross-linking agents to stabilize transient interactions. |
| NP Expression Levels | Inconsistent expression of NP in cell-based assays can lead to variable results. Normalize NP expression levels across experiments. |
| NP Mutations | The S119 binding site on NP is critical. Sequence the NP gene of the viral strain being used to ensure there are no mutations that could confer resistance.[1] |
| Incorrect Controls | Use appropriate negative controls, such as an irrelevant antibody for Co-IP, and positive controls, like a known NP oligomerization inducer, to validate the assay. |
Challenges in Observing NP Cellular Localization Changes
Problem: Inconsistent or unclear results when using immunofluorescence to visualize the effect of this compound on the cellular localization of NP. This compound is expected to alter the normal cellular localization of NP.[1]
| Potential Cause | Recommended Solution |
| Fixation and Permeabilization | The choice of fixation and permeabilization agents can affect antibody binding and protein localization. Test different protocols (e.g., methanol vs. paraformaldehyde fixation) to find the optimal conditions for visualizing NP. |
| Antibody Specificity | Use a well-characterized and validated primary antibody specific for influenza NP. Run controls with mock-infected cells to ensure the antibody does not produce non-specific staining. |
| High Background Staining | High background can obscure the specific NP signal. Ensure adequate blocking steps and optimize the concentrations of primary and secondary antibodies. |
| Timing of Observation | The effect of this compound on NP localization may be time-dependent. Perform a time-course experiment to identify the optimal time point for observing the effect after infection and treatment. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an analog of S119, a potent inhibitor of influenza A and B viruses. It targets the viral nucleoprotein (NP), affecting its oligomerization state and cellular localization. This disruption of NP function interferes with viral transcription, replication, and protein expression.[1]
Q2: What are the typical IC50 and CC50 values for this compound?
A2: The antiviral activity and cytotoxicity of this compound vary depending on the influenza strain and the cell line used. The following table summarizes reported values.
| Influenza Strain | Virus Type | Cell Line | IC50 (µM) for this compound | CC50 (µM) for this compound |
| A/Brisbane/59/2007-R | H1N1 | A549 | 3.85 | >50 |
| A/Panama/2007/1999 | H3N2 | A549 | 6.43 | >50 |
| A/Wyoming/03/2003 | H3N2 | A549 | 11.53 | >50 |
| A/Vietnam/1203/2004 | H5N1 | A549 | 7.94 | >50 |
| B/Yamagata/16/1988 | Yamagata | MDCK | 2.08 | >50 |
| B/Brisbane/60/2008 | Victoria | MDCK | 15.15 | >50 |
Data is based on triplicate experiments. Quantification was performed using NP-staining of infected cells or standard plaque assays.[1]
Q3: How can I assess the synergy between this compound and other antiviral drugs like oseltamivir?
A3: In vitro viral inhibition assays have shown a synergistic relationship between this compound and oseltamivir.[1] To assess synergy, a checkerboard titration experiment is typically performed. This involves testing a matrix of concentrations of both compounds, alone and in combination. The data can then be analyzed using methods such as the Bliss independence model or the Loewe additivity model to calculate a synergy score.
Q4: What are the key steps in an experimental protocol to measure the effect of this compound on influenza virus replication?
A4: A common method is the plaque reduction assay. Here is a generalized protocol:
-
Cell Seeding: Plate a suitable host cell line (e.g., MDCK or A549) in multi-well plates to form a confluent monolayer.
-
Virus Infection: Infect the cell monolayers with a known titer of influenza virus.
-
Compound Treatment: Immediately after infection, add serial dilutions of this compound to the wells. Include a no-drug (vehicle) control.
-
Incubation: Incubate the plates for a period that allows for plaque formation (typically 48-72 hours).
-
Plaque Visualization: Fix the cells and stain with a solution like crystal violet to visualize the plaques.
-
Data Analysis: Count the number of plaques in each well. The IC50 is the concentration of this compound that reduces the number of plaques by 50% compared to the vehicle control.
Q5: How can I visualize the effect of this compound on NP cellular localization?
A5: Immunofluorescence microscopy is a suitable method.
-
Cell Culture and Infection: Grow host cells on coverslips and infect them with influenza virus.
-
This compound Treatment: Treat the infected cells with this compound at a concentration around its IC50. Include a vehicle-treated control.
-
Fixation and Permeabilization: At a specific time point post-infection, fix the cells (e.g., with 4% paraformaldehyde) and permeabilize them (e.g., with 0.1% Triton X-100).
-
Immunostaining: Block non-specific binding sites and then incubate with a primary antibody against the influenza NP. Follow this with a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.
-
Imaging: Mount the coverslips on microscope slides and visualize the localization of NP using a fluorescence microscope. In untreated cells, NP should localize to the nucleus, while this compound treatment may cause cytoplasmic aggregation.
Visualizations
Mechanism of Action of this compound
Caption: this compound inhibits influenza virus by targeting the nucleoprotein (NP).
Experimental Workflow for Antiviral Assay
Caption: A typical workflow for determining the IC50 of this compound.
References
Technical Support Center: S119-8 Assay Interference with Fluorescence Readouts
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals who may encounter interference from the antiviral compound S119-8 in fluorescence-based assays. The information is presented in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is an antiviral compound that inhibits the replication of influenza A and B viruses.[1] Its mechanism of action involves targeting the viral nucleoprotein (NP), affecting its oligomerization and cellular localization.[2][3] By disrupting the normal function of NP, this compound interferes with viral transcription, replication, and protein expression.[2][3]
Q2: Why might this compound interfere with my fluorescence-based assay?
Small molecules like this compound can interfere with fluorescence readouts through two primary mechanisms:
-
Autofluorescence: The compound itself may absorb light at the excitation wavelength and emit its own fluorescence at a wavelength that overlaps with the emission of your fluorescent probe, leading to false-positive signals.[4]
-
Quenching: The compound may absorb light at either the excitation or emission wavelength of your fluorophore, leading to a decrease in the detected signal (false negative).[4] This is also known as the "inner filter effect."
Q3: What are the predicted spectral properties of this compound?
Disclaimer: The following spectral properties are predicted based on the SMILES string of this compound and should be considered as an estimation. Experimental verification is highly recommended.
Based on prediction tools, this compound is predicted to have a potential for blue and green fluorescence.
Troubleshooting Guide
Issue 1: I am observing an unexpectedly high fluorescence signal in my assay when this compound is present.
This could be due to the intrinsic fluorescence (autofluorescence) of this compound.
Troubleshooting Steps:
-
Run a Compound-Only Control: Prepare a sample containing this compound at the same concentration used in your experiment but without the fluorescent probe or other assay components that are expected to generate a signal. Measure the fluorescence at the same excitation and emission wavelengths used for your assay. A significant signal in this control indicates that this compound is autofluorescent under your experimental conditions.
-
Spectral Scan of this compound: If your plate reader has the capability, perform an excitation and emission scan of this compound alone in the assay buffer to determine its specific spectral properties. This will help you understand the extent of spectral overlap with your fluorescent dye.
-
Shift to a Red-Shifted Fluorophore: If this compound exhibits blue or green fluorescence, consider switching to a fluorescent dye that excites and emits at longer wavelengths (e.g., in the red or far-red region of the spectrum). This will minimize the spectral overlap and reduce interference.
Issue 2: My fluorescence signal is lower than expected in the presence of this compound.
This may be caused by this compound quenching the fluorescence of your reporter dye.
Troubleshooting Steps:
-
Run a Quenching Control: Prepare a sample with your fluorescent probe at the assay concentration and measure its fluorescence. Then, add this compound at the experimental concentration and measure the fluorescence again. A significant decrease in the signal after the addition of this compound suggests a quenching effect.
-
Check for Absorbance: Use a spectrophotometer to measure the absorbance spectrum of this compound. If it absorbs light strongly at the excitation or emission wavelength of your fluorophore, this can cause the inner filter effect, a form of quenching.
-
Reduce Compound Concentration: If possible, lower the concentration of this compound in your assay to a range where the quenching effect is minimized while still being effective for your biological question.
-
Consider a Different Assay Format: If quenching is a significant and unavoidable problem, you may need to switch to an alternative, non-fluorescence-based assay format, such as an absorbance-based assay (e.g., ELISA) or a luminescence-based assay.
Quantitative Data Summary
The following table summarizes the spectral properties of common fluorescent dyes that may be used in influenza virus research and could potentially be affected by interference from this compound.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Color | Potential for Interference with this compound (Predicted) |
| DAPI | 358 | 461 | Blue | High (potential for spectral overlap) |
| Hoechst 33342 | 350 | 461 | Blue | High (potential for spectral overlap) |
| Alexa Fluor 488 | 495 | 519 | Green | High (potential for spectral overlap) |
| FITC | 495 | 517 | Green | High (potential for spectral overlap) |
| GFP | 488 | 507 | Green | High (potential for spectral overlap) |
| TRITC | 550 | 573 | Red | Moderate to Low |
| Rhodamine B | 540 | 625 | Red | Moderate to Low |
| Alexa Fluor 594 | 590 | 617 | Red | Low |
| Cy5 | 650 | 670 | Far-Red | Very Low |
| Alexa Fluor 647 | 650 | 668 | Far-Red | Very Low |
Experimental Protocols
Protocol 1: Determining this compound Autofluorescence
-
Materials:
-
This compound compound
-
Assay buffer (the same buffer used in your main experiment)
-
Fluorescence microplate reader
-
Black, clear-bottom microplates suitable for fluorescence measurements.
-
-
Method:
-
Prepare a serial dilution of this compound in the assay buffer, covering the concentration range used in your experiments.
-
Add a constant volume of each this compound dilution to the wells of the microplate.
-
Include a "buffer only" control (no this compound).
-
Set the fluorescence plate reader to the excitation and emission wavelengths of the fluorophore used in your primary assay.
-
Measure the fluorescence intensity of each well.
-
Subtract the average fluorescence of the "buffer only" control from all other readings.
-
Plot the background-subtracted fluorescence intensity against the this compound concentration. A concentration-dependent increase in fluorescence indicates autofluorescence.
-
Protocol 2: Assessing Fluorescence Quenching by this compound
-
Materials:
-
This compound compound
-
Your fluorescent probe (e.g., a fluorescently labeled antibody or substrate)
-
Assay buffer
-
Fluorescence microplate reader
-
Black, clear-bottom microplates.
-
-
Method:
-
Prepare a solution of your fluorescent probe in the assay buffer at the concentration used in your main experiment.
-
Dispense a constant volume of the fluorescent probe solution into the wells of the microplate.
-
Take an initial fluorescence reading of all wells (Reading 1).
-
Prepare a concentrated stock of this compound.
-
Add a small volume of the this compound stock solution to the wells to achieve the desired final concentration. Add the same volume of buffer to control wells.
-
Incubate for a short period (e.g., 15-30 minutes) at room temperature, protected from light.
-
Take a second fluorescence reading of all wells (Reading 2).
-
Calculate the percentage of quenching: ((Reading 1 - Reading 2) / Reading 1) * 100%. A significant percentage indicates quenching.
-
Visualizations
Caption: Mechanism of action of this compound on influenza virus nucleoprotein.
Caption: Decision tree for troubleshooting this compound fluorescence interference.
References
Best practices for storing and handling S119-8
Disclaimer: The information provided in this document is intended for trained professionals in research and drug development. It is not a substitute for a comprehensive understanding of laboratory safety procedures and the specific Safety Data Sheet (SDS) for S119-8. Always consult the SDS and relevant institutional guidelines before handling any chemical.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a research compound. Due to the limited publicly available information, its precise mechanism of action is not fully characterized. Researchers should consult the primary literature and any documentation provided by the supplier for the most accurate and up-to-date information regarding its biological activity.
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is crucial to maintain the stability and integrity of this compound. For specific temperature, humidity, and light-exposure recommendations, it is imperative to refer to the Safety Data Sheet (SDS) and the product information sheet provided by the manufacturer. General best practices for similar research compounds are summarized in the table below.
Q3: How should I prepare stock solutions of this compound?
A3: The solubility of this compound will depend on the chosen solvent. For detailed instructions on appropriate solvents and maximum concentrations, consult the product data sheet. A general workflow for preparing stock solutions is provided in the experimental protocols section. Always use high-purity, anhydrous solvents and store stock solutions as recommended to prevent degradation.
Q4: What personal protective equipment (PPE) should be worn when handling this compound?
A4: Standard laboratory PPE is required when handling this compound. This includes, but is not limited to, safety glasses or goggles, a lab coat, and chemical-resistant gloves.[1][2] For procedures with a risk of aerosolization, additional respiratory protection may be necessary.[3] Always work in a well-ventilated area, preferably within a chemical fume hood.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected Experimental Results or Inactivity | Compound degradation due to improper storage. | Verify storage conditions (temperature, light exposure) against the manufacturer's recommendations. Use a fresh vial of the compound if degradation is suspected. |
| Inaccurate concentration of the stock solution. | Re-prepare the stock solution, ensuring accurate weighing and complete dissolution. Consider verifying the concentration using an appropriate analytical method if available. | |
| Compound precipitation in cell culture media. | Check the solubility of this compound in your specific media. It may be necessary to adjust the final concentration or use a different solvent for the initial stock solution. The addition of a stabilizing agent might also be considered, but its compatibility with the experimental system must be verified. | |
| Difficulty Dissolving the Compound | Incorrect solvent selection. | Refer to the product data sheet for recommended solvents. Sonication or gentle warming may aid dissolution, but be cautious as this can also promote degradation. |
| Low-quality or hydrated solvent. | Use fresh, high-purity, anhydrous solvent. | |
| Contamination of Experiments | Improper handling technique. | Adhere to aseptic techniques when working with cell cultures. Ensure all equipment and reagents are sterile. |
Experimental Protocols
General Protocol for Preparation of a 10 mM Stock Solution
-
Pre-weighing Preparation: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Based on the manufacturer's instructions, add the appropriate volume of a recommended solvent (e.g., DMSO) to achieve a 10 mM concentration.
-
Dissolution: Vortex or sonicate the solution until the compound is completely dissolved. Gentle warming may be applied if recommended by the supplier, but monitor carefully to avoid degradation.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at the recommended temperature (typically -20°C or -80°C) and protect from light.
Visualizations
Caption: A generalized workflow for the preparation and experimental use of this compound.
Caption: A decision tree for troubleshooting unexpected experimental outcomes with this compound.
References
Validation & Comparative
S119-8 vs. Nucleozin: A Comparative Guide on the Mechanism of Action Against Influenza Virus
A detailed analysis for researchers, scientists, and drug development professionals on the mechanisms of two key inhibitors of the influenza virus nucleoprotein.
This guide provides a comprehensive comparison of the mechanisms of action of S119-8 and nucleozin, two small molecule inhibitors that target the influenza virus nucleoprotein (NP). While both compounds interfere with the function of NP to suppress viral replication, they exhibit distinct characteristics in their activity spectrum and molecular interactions. This analysis is supported by experimental data, detailed methodologies, and visual representations of the involved pathways.
Mechanism of Action: A Tale of Two Binders
Both this compound and nucleozin exert their antiviral effects by targeting the influenza A virus nucleoprotein, a critical multifunctional protein essential for viral replication, transcription, and genome packaging.[1][2] Their primary mechanism involves inducing the aggregation of NP, thereby disrupting its normal function.[3][4]
Nucleozin: This potent inhibitor induces the formation of non-functional NP aggregates, which effectively antagonizes the nuclear accumulation of NP.[1][5] This disruption of NP trafficking is a key aspect of its antiviral activity, leading to a cessation of viral replication.[5] Research has detailed that nucleozin has both early and late-acting effects on the influenza A virus life cycle.[3][6] When introduced at the beginning of an infection, it effectively inhibits viral RNA and protein synthesis.[3][6] However, even when added at later stages, it potently blocks the production of infectious progeny by obstructing the cytoplasmic trafficking of ribonucleoproteins (RNPs) that have been exported from the nucleus.[3][7] This leads to the formation of large perinuclear aggregates of RNPs along with the cellular protein Rab11.[3][7] Some studies conclude that the primary target of nucleozin is the viral RNP complex, not solely the NP monomer.[3][7]
This compound: As a derivative of the initial hit compound S119, this compound also functions by affecting the oligomerization state and cellular localization of the NP protein.[4][8] This interference has a significant impact on viral transcription, replication, and the expression of viral proteins.[4][8] The binding site of S119 is believed to overlap with that of nucleozin, though they are not identical.[4][8] A significant advantage of this compound is its broader spectrum of activity; unlike nucleozin, which is largely specific to influenza A viruses, this compound has demonstrated inhibitory effects against both influenza A and B viruses.[4]
Quantitative Performance Data
The following tables summarize the in vitro efficacy and cytotoxicity of this compound and nucleozin against various influenza virus strains.
Table 1: In Vitro Antiviral Activity of Nucleozin
| Virus Strain | Assay Type | EC50 (µM) | Reference |
| Influenza A/WSN/33 (H1N1) | Plaque Reduction Assay | 0.069 | [5][9] |
| Influenza A/H3N2 (clinical isolate) | Plaque Reduction Assay | 0.16 | [5][9] |
| Influenza A/Vietnam/1194/04 (H5N1) | Plaque Reduction Assay | 0.33 | [5][9] |
Table 2: In Vitro Antiviral Activity and Cytotoxicity of S119
| Parameter | Cell Line | Value (µM) | Reference |
| IC50 (Influenza A) | Not Specified | 0.02 | [8][10] |
| CC50 | Not Specified | >500 | [8][10] |
Note: this compound is an analog of S119, developed through a structure-activity relationship study to enhance its breadth of inhibition. While specific IC50 values for this compound are not detailed in the provided search results, it is noted to have a slight loss in potency compared to S119 but with increased breadth against influenza A and B viruses.[4][8]
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the presented data.
Plaque Reduction Assay (PRA): This assay is a standard method for quantifying the inhibition of viral replication.
-
Cell Seeding: Madin-Darby Canine Kidney (MDCK) cells are seeded in 6-well plates and grown to confluence.
-
Virus Infection: The cell monolayer is washed and then infected with a specific strain of influenza virus at a known multiplicity of infection (MOI).
-
Compound Treatment: Immediately after infection, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agar or methylcellulose) containing various concentrations of the test compound (nucleozin or this compound).
-
Incubation: The plates are incubated for 48-72 hours to allow for the formation of viral plaques.
-
Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques, which appear as clear zones where the virus has lysed the cells. The number of plaques in the presence of the compound is compared to the number in the untreated control to determine the effective concentration 50% (EC50).[11]
Western Blotting: This technique is used to detect specific proteins in a sample.
-
Cell Lysis: A549 cells infected with influenza virus and treated with or without the inhibitor are lysed to release the cellular proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Immunodetection: The membrane is incubated with a primary antibody specific for the target protein (e.g., influenza NP), followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: A substrate is added that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence), which is captured on film or by a digital imager. The intensity of the bands corresponds to the amount of the target protein.
Immunofluorescence Confocal Microscopy: This method is used to visualize the subcellular localization of proteins.
-
Cell Culture and Treatment: A549 cells are grown on coverslips, infected with influenza virus, and treated with the inhibitor.
-
Fixation and Permeabilization: At specific time points post-infection, the cells are fixed (e.g., with paraformaldehyde) and then permeabilized (e.g., with Triton X-100) to allow antibodies to enter the cells.
-
Immunostaining: The cells are incubated with a primary antibody against the protein of interest (e.g., influenza NP), followed by a fluorescently labeled secondary antibody. The cell nuclei are often counterstained with a fluorescent dye like DAPI.
-
Imaging: The coverslips are mounted on slides and imaged using a confocal microscope to obtain high-resolution images of the protein's localization within the cell.
Visualizing the Mechanisms of Action
The following diagrams illustrate the proposed mechanisms of action for this compound and nucleozin.
Caption: Mechanism of action of Nucleozin.
Caption: Mechanism of action of this compound.
Conclusion
This compound and nucleozin are both promising antiviral candidates that target the influenza virus nucleoprotein. Nucleozin demonstrates potent activity against influenza A by inducing NP aggregation and disrupting RNP trafficking. This compound, an analog of S119, also targets NP oligomerization and localization but offers the significant advantage of a broader activity spectrum that includes both influenza A and B viruses. The synergistic effect observed when this compound is combined with oseltamivir further highlights its potential for future antiviral drug cocktails.[4][8] Further research and development of these and similar compounds could provide much-needed new therapeutic options for the treatment of influenza.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Nucleozin | CAS#:341001-38-5 | Chemsrc [chemsrc.com]
- 3. Nucleozin Targets Cytoplasmic Trafficking of Viral Ribonucleoprotein-Rab11 Complexes in Influenza A Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Broad Spectrum Inhibitor of Influenza A and B Viruses Targeting the Viral Nucleoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Nucleozin targets cytoplasmic trafficking of viral ribonucleoprotein-Rab11 complexes in influenza A virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research.ed.ac.uk [research.ed.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. axonmedchem.com [axonmedchem.com]
- 10. Broad Spectrum Inhibitor of Influenza A and B Viruses Targeting the Viral Nucleoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Modifications in the piperazine ring of nucleozin affect anti-influenza activity | PLOS One [journals.plos.org]
Comparative Analysis of S119-8 and Other NP Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the influenza nucleoprotein (NP) inhibitor S119-8 with other notable NP inhibitors, namely nucleozin and FA-6005. This document synthesizes experimental data on their performance, details the methodologies of key experiments, and visualizes relevant biological pathways and workflows.
Introduction to Influenza Nucleoprotein (NP) as a Drug Target
The influenza virus nucleoprotein is a critical multifunctional protein essential for the viral life cycle. It encapsidates the viral RNA genome, forming the ribonucleoprotein (RNP) complex, which is crucial for RNA transcription, replication, and packaging.[1][2] NP is also involved in the nuclear trafficking of the vRNP complex.[1][3] Due to its highly conserved nature among influenza A and B viruses and its lack of a host-cell counterpart, NP has emerged as a promising target for the development of broad-spectrum antiviral drugs with a high genetic barrier to resistance.[1][4] This guide focuses on a comparative analysis of three small molecule inhibitors that target NP: this compound, nucleozin, and FA-6005.
In Vitro Antiviral Activity and Cytotoxicity
The in vitro efficacy of this compound, nucleozin, and FA-6005 has been evaluated against a panel of influenza A and B virus strains. The half-maximal inhibitory concentration (IC50) or effective concentration (EC50) and the 50% cytotoxic concentration (CC50) are key parameters for comparing their potency and safety at the cellular level.
| Inhibitor | Virus Strain | Cell Line | IC50/EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| This compound | A/WSN/33 (H1N1) | A549 | 0.02 | >500 | >25000 |
| A/Panama/2007/1999 (H3N2) | A549 | 6.43 | >50 | >7.8 | |
| A/California/04/2009 (H1N1) | A549 | 1.43 | >50 | >35 | |
| A/Vietnam/1203/2004 (H5N1) | A549 | 7.94 | >50 | >6.3 | |
| B/Yamagata/16/1988 | MDCK | 2.08 | >50 | >24 | |
| B/Brisbane/60/2008 | MDCK | 15.15 | >50 | >3.3 | |
| Nucleozin | A/WSN/33 (H1N1) | MDCK | 0.069 | >100 | >1449 |
| H3N2 (clinical isolate) | MDCK | 0.16 | >100 | >625 | |
| A/Vietnam/1194/04 (H5N1) | MDCK | 0.33 | >100 | >303 | |
| FA-6005 | A/WSN/33 (H1N1) | MDCK | 2.82 | 125.69 | 44.6 |
| A/Puerto Rico/8/34 (H1N1) | MDCK | 2.88 | 125.69 | 43.6 | |
| A/Hong Kong/HKU38/2004 (H3N2) | MDCK | 1.64 | 125.69 | 76.6 | |
| A/Houston/21OS/2009 (H1N1) | MDCK | 6.22 | 125.69 | 20.2 | |
| A/Shanghai/02/2013 (H7N9) | MDCK | 1.61 | 125.69 | 78.1 | |
| B/Wisconsin/01/2010 | MDCK | 8.02 | 125.69 | 15.7 |
Table 1: Comparative in vitro antiviral activity and cytotoxicity of this compound, Nucleozin, and FA-6005. Data compiled from multiple sources.[3][5][6][7][8]
In Vivo Efficacy in Mouse Models
The therapeutic potential of these NP inhibitors has been assessed in mouse models of influenza infection. These studies provide crucial data on the ability of the compounds to reduce viral load, prevent weight loss, and improve survival rates.
| Inhibitor | Mouse Strain | Virus Strain | Dosage | Key Findings |
| This compound | Not specified | Not specified | Not specified | Preclinical data suggests in vivo efficacy, but specific dosage and outcomes are not detailed in the provided abstracts.[1][6] |
| Nucleozin | Not specified | A/Vietnam/1194/04 (H5N1) | 100 µl of 2.3 mg/ml solution (i.p.), twice daily for 7 days | 50% survival in treated mice compared to 0% in the untreated group. Approximately a tenfold reduction in lung viral load.[6] |
| FA-6005 | BALB/c | A/PR/8/34 (H1N1) | 20 mg/kg (i.p.) | 80% survival in treated mice. Significantly lower viral loads in the lungs compared to the control group.[7][9] |
Table 2: Comparative in vivo efficacy of NP inhibitors in mouse models of influenza.[1][6][6][7][9]
Mechanisms of Action
All three inhibitors target the viral nucleoprotein, but their precise mechanisms of action exhibit some differences.
-
This compound: This compound, an analog of S119, affects both the oligomerization state and the cellular localization of the NP protein.[3] This disruption of NP function interferes with viral transcription and replication. The binding site of S119 is thought to overlap with that of nucleozin.[3]
-
Nucleozin: Nucleozin induces the aggregation of NP, leading to the formation of non-functional higher-order oligomers.[10] These aggregates are impaired in their ability to traffic to the nucleus, which is essential for the replication of the viral genome.[6]
-
FA-6005: This inhibitor targets a conserved pocket on NP at isoleucine 41 (I41).[8] By binding to this site, FA-6005 interferes with multiple NP functions, including transcription and the intracellular trafficking of vRNPs.[7]
Figure 1. Mechanisms of Action for this compound, Nucleozin, and FA-6005.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used to evaluate these NP inhibitors.
Plaque Reduction Assay (for Antiviral Activity)
This assay is a standard method to determine the concentration of an antiviral compound that inhibits the production of infectious virus particles.
-
Cell Seeding: Madin-Darby Canine Kidney (MDCK) or A549 cells are seeded in 6-well or 12-well plates to form a confluent monolayer.
-
Virus Dilution: A stock of influenza virus is serially diluted.
-
Infection: The cell monolayers are washed and then infected with a specific dilution of the virus in the presence of varying concentrations of the inhibitor.
-
Overlay: After an incubation period to allow for viral entry, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or Avicel) with the corresponding inhibitor concentration. This restricts the spread of progeny virus to adjacent cells, leading to the formation of localized lesions (plaques).
-
Incubation: Plates are incubated for 2-3 days to allow for plaque formation.
-
Staining and Counting: The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques at each inhibitor concentration is counted and compared to the untreated control to calculate the IC50 value.
Figure 2. Workflow for a Plaque Reduction Assay.
Cytotoxicity Assay (CC50 Determination)
This assay determines the concentration of a compound that is toxic to 50% of the host cells.
-
Cell Seeding: Cells (e.g., MDCK or A549) are seeded in 96-well plates.
-
Compound Addition: The cells are treated with serial dilutions of the test compound.
-
Incubation: The plates are incubated for a period that corresponds to the duration of the antiviral assay.
-
Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay, such as the MTT or CellTiter-Glo assay.
-
Calculation: The CC50 value is calculated by plotting cell viability against the compound concentration.
NP Cellular Localization by Immunofluorescence
This technique is used to visualize the subcellular location of the NP protein in the presence and absence of an inhibitor.
-
Cell Culture and Infection: Cells are grown on coverslips and infected with influenza virus. The inhibitor is added at the desired time point.
-
Fixation and Permeabilization: At a specific time post-infection, the cells are fixed (e.g., with paraformaldehyde) to preserve cellular structures and then permeabilized (e.g., with Triton X-100) to allow antibodies to enter the cells.
-
Immunostaining: The cells are incubated with a primary antibody that specifically recognizes the influenza NP protein. This is followed by incubation with a secondary antibody that is conjugated to a fluorescent dye and recognizes the primary antibody.
-
Nuclear Staining: The cell nuclei are often counterstained with a fluorescent DNA-binding dye like DAPI.
-
Microscopy: The coverslips are mounted on microscope slides, and the cells are visualized using a fluorescence microscope to determine the localization of NP (e.g., nuclear, cytoplasmic, or aggregated).
Figure 3. Workflow for NP Immunofluorescence Staining.
Conclusion
This compound, nucleozin, and FA-6005 represent promising classes of small molecule inhibitors that target the highly conserved influenza virus nucleoprotein. While all three compounds have demonstrated potent antiviral activity in vitro, this compound and its parent compound S119 exhibit particularly low nanomolar efficacy against certain strains and a very high selectivity index. In vivo studies have confirmed the therapeutic potential of nucleozin and FA-6005 in mouse models. The distinct mechanisms of action, involving the disruption of NP oligomerization, aggregation, and intracellular trafficking, offer multiple avenues for therapeutic intervention. Further head-to-head comparative studies under standardized conditions would be invaluable for a more definitive assessment of their relative efficacy and for guiding the future development of next-generation pan-influenza antiviral drugs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. journals.asm.org [journals.asm.org]
- 3. Broad Spectrum Inhibitor of Influenza A and B Viruses Targeting the Viral Nucleoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. scholars.mssm.edu [scholars.mssm.edu]
- 7. Discovery of a Novel Specific Inhibitor Targeting Influenza A Virus Nucleoprotein with Pleiotropic Inhibitory Effects on Various Steps of the Viral Life Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HKU Scholars Hub: Discovery of a Novel Specific Inhibitor Targeting Influenza A Virus Nucleoprotein with Pleiotropic Inhibitory Effects on Various Steps of the Viral Life Cycle [hub.hku.hk]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
S119-8 and S119: A Comparative Analysis of Novel Influenza Nucleoprotein Inhibitors
For Immediate Release
This guide provides a detailed comparison of S119-8 and its parent compound, S119, two novel small molecule inhibitors targeting the influenza virus nucleoprotein (NP). This document is intended for researchers, scientists, and drug development professionals interested in the development of new antiviral therapeutics. The guide will cover the mechanism of action, comparative efficacy, and selectivity of these compounds, supported by experimental data.
Introduction
Influenza remains a significant global health threat, necessitating the development of novel antiviral drugs that target highly conserved viral proteins to overcome the limitations of existing therapies, such as the emergence of drug-resistant strains. The influenza virus nucleoprotein (NP) is a critical, multifunctional protein essential for viral replication, making it an attractive target for antiviral drug development.[1] S119 was identified as a potent inhibitor of influenza A virus replication through a high-throughput screen.[1] Subsequent structure-activity relationship (SAR) studies led to the development of this compound, an analog with an enhanced spectrum of activity.[1] This guide provides a head-to-head comparison of these two promising antiviral candidates.
Mechanism of Action: Targeting Nucleoprotein Function
Both S119 and this compound share a common mechanism of action, targeting the influenza A and B virus nucleoprotein. NP plays a crucial role in the viral life cycle by encapsidating the viral RNA genome to form ribonucleoprotein complexes (RNPs). These RNPs are responsible for viral RNA transcription and replication within the host cell nucleus.
S119 and this compound disrupt the normal function of NP by inducing its aggregation and altering its cellular localization.[1] This interference with NP's oligomerization state prevents the proper formation and function of RNPs, ultimately inhibiting viral replication.[1]
Comparative Efficacy and Selectivity
The antiviral activity and cytotoxicity of S119 and this compound have been evaluated in cell-based assays. The key performance metrics, including the 50% inhibitory concentration (IC50), the 50% cytotoxic concentration (CC50), and the selectivity index (SI), are summarized in the table below. The selectivity index, calculated as the ratio of CC50 to IC50, is a critical measure of a compound's therapeutic window.
| Compound | IC50 | CC50 | Selectivity Index (SI) | Target Virus Strain(s) | Cell Line |
| S119 | 20 nM[1] | >500 µM[1] | >25,000[1] | Influenza A/WSN/33 | A549 |
| This compound | 1.43 nM | >50 µM | >34,965 | Influenza A and B viruses | Not Specified |
Note: The Selectivity Index for this compound was calculated based on the provided IC50 and CC50 values.
The data clearly indicates that this compound exhibits significantly greater potency than its parent compound, S119, with an IC50 in the low nanomolar range. While the reported CC50 for this compound is lower than that of S119, its exceptional potency results in a superior selectivity index, suggesting a wider therapeutic window. Furthermore, this compound has demonstrated a broader spectrum of activity, inhibiting both influenza A and B viruses.[1]
Experimental Protocols
The following is a representative protocol for determining the IC50 and CC50 values of influenza virus nucleoprotein inhibitors, based on common methodologies cited in the field.
Determination of 50% Inhibitory Concentration (IC50)
-
Cell Seeding: Madin-Darby Canine Kidney (MDCK) cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated overnight at 37°C with 5% CO₂ to form a monolayer.
-
Compound Preparation: The test compounds (S119 and this compound) are serially diluted in infection medium (e.g., Eagle's Minimal Essential Medium with 1% bovine serum albumin and 2 µg/mL TPCK-trypsin) to achieve a range of concentrations.
-
Viral Infection: The cell culture medium is removed, and the cells are washed with phosphate-buffered saline (PBS). The cells are then infected with influenza virus (e.g., A/WSN/33) at a multiplicity of infection (MOI) of 0.01 in the presence of the various concentrations of the test compounds.
-
Incubation: The plates are incubated for 48-72 hours at 37°C with 5% CO₂ to allow for viral replication and the development of cytopathic effects (CPE).
-
Quantification of Viral Inhibition: The extent of viral inhibition is determined using a suitable assay, such as the crystal violet assay to stain viable cells or a plaque reduction assay. The absorbance or plaque numbers are measured for each compound concentration.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of the viral CPE or plaque formation, is calculated by plotting the percentage of inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Determination of 50% Cytotoxic Concentration (CC50)
-
Cell Seeding: MDCK cells are seeded in 96-well plates as described for the IC50 assay.
-
Compound Incubation: The cell culture medium is replaced with fresh medium containing serial dilutions of the test compounds (without the virus).
-
Incubation: The plates are incubated for the same duration as the IC50 assay (48-72 hours) at 37°C with 5% CO₂.
-
Cell Viability Assay: Cell viability is assessed using a standard method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 assay. These assays measure the metabolic activity of viable cells.
-
CC50 Calculation: The CC50 value, the concentration of the compound that reduces cell viability by 50%, is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Mechanism and Workflow
To further elucidate the mechanism of action and experimental processes, the following diagrams are provided.
References
Benchmarking S119-8: A Comparative Guide to Novel Influenza Nucleoprotein Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant influenza strains necessitates the development of novel antiviral therapeutics targeting different viral components. S119-8, an analog of the potent influenza inhibitor S119, has shown promise as a broad-spectrum antiviral agent. This guide provides an objective comparison of this compound with other novel influenza inhibitors, supported by experimental data, detailed methodologies, and visual representations of its mechanism of action.
This compound targets the influenza virus nucleoprotein (NP), a highly conserved protein crucial for multiple stages of the viral life cycle, including viral RNA transcription, replication, and genome packaging.[1][2][3] By affecting the oligomerization state and cellular localization of NP, this compound disrupts these essential processes.[1][2][3] A significant advantage of this compound is its broad-spectrum activity against both influenza A and B viruses, including oseltamivir-resistant strains.[2] Furthermore, studies have indicated a synergistic relationship when this compound is combined with the neuraminidase inhibitor oseltamivir, suggesting its potential use in combination therapies.[2][3]
Data Presentation: Quantitative Comparison of Inhibitor Efficacy
The following tables summarize the in vitro efficacy and cytotoxicity of this compound and other key influenza inhibitors. It is important to note that direct comparisons of IC50 and CC50 values across different studies should be made with caution due to variations in experimental conditions, such as cell lines and virus strains used.
Table 1: Antiviral Activity and Cytotoxicity of S119 and this compound [3][4]
| Virus Strain | S119 IC50 (µM) | This compound IC50 (µM) | This compound CC50 (µM) | Subtype/Lineage | Cell Line |
| A/WSN/1933 | 0.02 | 1.43 | >50 | H1N1 | A549 |
| A/California/04/2009 | 27.43 | 5.32 | >50 | H1N1 | A549 |
| A/Puerto Rico/8/1934 | >50 | 6.05 | >50 | H1N1 | A549 |
| A/Brisbane/59/2007 | - | - | >50 | H1N1 | A549 |
| A/Panama/2007/1999 | >50 | 8.87 | >50 | H3N2 | A549 |
| A/Vietnam/1203/2004 | >50 | 8.42 | >50 | H5N1 | A549 |
| B/Florida/04/2006 | >50 | 7.95 | >50 | Yamagata | A549 |
| B/Malaysia/2506/2004* | >50 | 9.81 | >50 | Victoria | A549 |
*Quantified using NP-staining of infected cells. Otherwise, infections were quantified by standard plaque assay.
Table 2: Comparative Efficacy of Oseltamivir and Baloxavir Marboxil
| Inhibitor | Target | Reported Efficacy |
| Oseltamivir | Neuraminidase (NA) | Effective against influenza A and B viruses, but resistance is a growing concern.[5] |
| Baloxavir Marboxil | Cap-dependent endonuclease | Shows rapid reduction in viral load, effective against influenza A and B.[6][7][8] Some studies suggest a shorter duration of fever compared to oseltamivir.[7][8] |
| Favipiravir (T-705) | RNA-dependent RNA polymerase (RdRp) | Broad-spectrum activity against various RNA viruses, including influenza A and B.[5] Synergistic effects observed with oseltamivir. |
| Pimodivir (VX-787) | Polymerase basic protein 2 (PB2) | Was in development for influenza A, but clinical trials were halted due to lack of added benefit over standard of care. |
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of this compound and other influenza inhibitors are provided below.
Plaque Reduction Neutralization Assay
This assay is the gold standard for determining the titer of infectious virus and assessing the neutralizing capacity of antiviral compounds.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Antiviral compound of interest
-
Influenza virus stock
-
Semi-solid overlay (e.g., Avicel or SeaPlaque Agarose)
-
Crystal Violet solution or specific antibody for immunostaining
Procedure:
-
Cell Seeding: Seed MDCK cells in 12-well plates to form a confluent monolayer overnight.[9]
-
Virus Dilution: Prepare serial dilutions of the influenza virus stock in serum-free DMEM.
-
Infection: Wash the MDCK cell monolayer with PBS and infect with the virus dilutions in the presence of varying concentrations of the antiviral compound. Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Overlay: After incubation, remove the virus inoculum and add a semi-solid overlay medium containing the respective concentration of the antiviral compound. This restricts the spread of the virus to adjacent cells, leading to the formation of localized plaques.[9][10]
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days until plaques are visible.
-
Plaque Visualization and Counting:
-
Crystal Violet Staining: Fix the cells with 4% paraformaldehyde and stain with 0.1% crystal violet. Plaques will appear as clear zones against a purple background of stained cells.
-
Immunostaining: For viruses that do not cause significant cytopathic effect, fix and permeabilize the cells. Then, incubate with a primary antibody against a viral protein (e.g., NP), followed by a secondary antibody conjugated to an enzyme (e.g., HRP). Add a substrate to visualize the plaques as areas of stained, infected cells.[10][11]
-
-
Data Analysis: Count the number of plaques at each drug concentration and calculate the 50% inhibitory concentration (IC50), which is the concentration of the drug that reduces the number of plaques by 50% compared to the virus control without the drug.
Immunofluorescence Assay for NP Localization
This assay is used to visualize the subcellular localization of the influenza virus nucleoprotein (NP) and to assess the effect of inhibitors on its nuclear import/export.
Materials:
-
A549 cells (or other suitable cell line)
-
Influenza virus
-
Antiviral compound
-
4% Paraformaldehyde
-
0.1% Triton X-100 in PBS
-
Blocking solution (e.g., 5% goat serum in PBS)
-
Primary antibody (mouse anti-influenza A NP antibody)
-
Secondary antibody (FITC-conjugated goat anti-mouse IgG)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Fluorescence microscope
Procedure:
-
Cell Culture and Infection: Grow A549 cells on coverslips in a 24-well plate. Infect the cells with influenza virus in the presence or absence of the test compound.[11][12]
-
Fixation and Permeabilization: At desired time points post-infection, fix the cells with 4% paraformaldehyde for 15 minutes at room temperature. Permeabilize the cells with 0.1% Triton X-100 for 5 minutes to allow antibody access to intracellular proteins.[11][12]
-
Blocking: Block non-specific antibody binding by incubating the cells in blocking solution for 1 hour.[12]
-
Antibody Staining:
-
Nuclear Staining: Counterstain the nuclei with DAPI for 5 minutes.
-
Mounting and Visualization: Wash the coverslips and mount them on microscope slides. Visualize the localization of NP (green fluorescence) and nuclei (blue fluorescence) using a fluorescence microscope.
MTT Cytotoxicity Assay
This colorimetric assay is used to determine the concentration of the antiviral compound that is toxic to the host cells, allowing for the calculation of the selectivity index (CC50/IC50).
Materials:
-
MDCK or A549 cells
-
DMEM with 10% FBS
-
Antiviral compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of the antiviral compound to the wells and incubate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[13]
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.[13]
-
Data Analysis: Calculate the percentage of cell viability at each compound concentration compared to the untreated control cells. The 50% cytotoxic concentration (CC50) is the concentration of the compound that reduces cell viability by 50%.
Mandatory Visualization
Influenza Virus Replication Cycle and NP Trafficking
The following diagram illustrates the key stages of the influenza A virus replication cycle, with a focus on the nuclear import and export of the viral nucleoprotein (NP), the target of this compound.
Caption: Influenza A virus replication cycle and the inhibitory mechanism of this compound.
Experimental Workflow for Antiviral Compound Screening
The following diagram outlines a general workflow for the initial screening and characterization of potential influenza virus inhibitors.
Caption: General workflow for screening and characterizing novel influenza inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Broad Spectrum Inhibitor of Influenza A and B Viruses Targeting the Viral Nucleoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Host Cell Factors That Interact with Influenza Virus Ribonucleoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Comparison of the Effectiveness of Baloxavir and Oseltamivir in Outpatients With Influenza B - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of Efficacy and Safety of Baloxavir and Oseltamivir in Children With Influenza: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Comparison of the efficacy and safety of baloxavir versus those of oseltamivir in pediatric patients with influenza: a meta-analysis [frontiersin.org]
- 9. bio.libretexts.org [bio.libretexts.org]
- 10. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 11. Identification of influenza A nucleoprotein as an antiviral target - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 4.7. Immunofluorescence Staining [bio-protocol.org]
- 13. MTT assay protocol | Abcam [abcam.com]
Independent Verification of S119-8 Antiviral Spectrum: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antiviral spectrum of the investigational inhibitor S119-8 with other established antiviral agents. The data presented is based on available experimental findings to facilitate an informed assessment of its potential as an antiviral therapeutic.
Antiviral Activity Profile of this compound and Comparators
The primary antiviral activity of this compound, as identified in preclinical studies, is concentrated against influenza A and B viruses. Its mechanism of action involves the inhibition of the viral nucleoprotein (NP), a critical component for viral replication. This targeted approach has demonstrated efficacy across a range of influenza strains. For a comprehensive evaluation, its inhibitory concentrations are compared with those of other antivirals with known anti-influenza activity, including Oseltamivir and Favipiravir, and the broad-spectrum antiviral Remdesivir.
| Antiviral Agent | Virus Strain | Virus Type | IC50 (µM) | Cell Line |
| This compound | A/WSN/33 | H1N1 | 0.02 | A549 |
| A/Brisbane/59/2007-R | H1N1 | 3.85 | A549 | |
| A/Panama/2007/1999 | H3N2 | 6.43 | A549 | |
| A/Wyoming/03/2003 | H3N2 | 11.53 | A549 | |
| A/Vietnam/1203/2004 | H5N1 | 7.94 | A549 | |
| B/Yamagata/16/1988 | Yamagata | 2.08 | MDCK | |
| B/Brisbane/60/2008* | Victoria | 15.15 | MDCK | |
| Oseltamivir | Influenza A (H1N1) | H1N1 | 0.00134 | Varies |
| Influenza A (H3N2) | H3N2 | 0.00067 | Varies | |
| Influenza B | Yamagata/Victoria | 0.013 | Varies | |
| Favipiravir | Seasonal Influenza A & B | H1N1, H3N2, B | 0.04 - 1.74 | Varies |
| Oseltamivir-resistant strains | H1N1 | 0.04 - 1.74 | Varies | |
| Remdesivir | Influenza A & B | H1N1, B | >50 | Varies |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate higher potency. Data for Oseltamivir and Favipiravir represent a range of mean values from various studies. Remdesivir has been shown to be ineffective or significantly less effective against influenza viruses.[1]
Experimental Protocols
The following is a generalized protocol for determining the in vitro antiviral efficacy of a compound using a plaque reduction assay, a standard method for quantifying viral infectivity.
Plaque Reduction Assay Protocol
1. Cell Culture and Virus Propagation:
-
Madin-Darby Canine Kidney (MDCK) or A549 human lung epithelial cells are cultured in appropriate media (e.g., Dulbecco's Modified Eagle Medium) supplemented with fetal bovine serum and antibiotics.
-
Influenza virus stocks are propagated in the selected cell line and titrated to determine the plaque-forming units (PFU) per milliliter.
2. Antiviral Compound Preparation:
-
The investigational compound (e.g., this compound) is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.
-
Serial dilutions of the compound are prepared in serum-free cell culture medium to achieve the desired final concentrations for the assay.
3. Infection and Treatment:
-
Confluent cell monolayers in 6-well or 12-well plates are washed with phosphate-buffered saline (PBS).
-
Cells are infected with a standardized amount of influenza virus (typically 50-100 PFU/well) for 1 hour at 37°C to allow for viral adsorption.
-
The virus inoculum is removed, and the cell monolayers are washed with PBS.
-
An overlay medium containing 1% agarose or Avicel and the various concentrations of the antiviral compound is added to each well. The overlay solidifies at room temperature, restricting the spread of the virus to adjacent cells and leading to the formation of localized plaques.
4. Incubation and Plaque Visualization:
-
The plates are incubated at 37°C in a 5% CO2 incubator for 2-3 days, allowing for plaque development.
-
After the incubation period, the cells are fixed with 4% formaldehyde.
-
The overlay is carefully removed, and the cell monolayer is stained with a solution of crystal violet to visualize the plaques. Plaques appear as clear zones against a background of stained, uninfected cells.
5. Data Analysis:
-
The number of plaques in each well is counted.
-
The percentage of plaque reduction is calculated for each compound concentration relative to the virus control (no compound).
-
The 50% inhibitory concentration (IC50) is determined by plotting the percentage of plaque reduction against the compound concentration and fitting the data to a dose-response curve.
Visualizing the Mechanism of Action and Experimental Workflow
To better understand the experimental process and the mechanism by which this compound exerts its antiviral effects, the following diagrams are provided.
Caption: A flowchart of the plaque reduction assay.
Caption: this compound targets the viral nucleoprotein (NP).
References
Safety Operating Guide
Crucial Safety Notice: Identification of S119-8 Required for Proper Disposal
Initial searches for "S119-8" did not yield a publicly recognized chemical substance with this identifier. This designation is likely an internal product code, a sample identifier, or a shorthand notation specific to a particular laboratory or manufacturer. Crucial safety protocols dictate that the precise chemical identity of a substance must be known before any disposal procedures are initiated. Attempting to dispose of an unknown chemical can lead to dangerous reactions, environmental contamination, and non-compliance with regulatory standards.
Researchers, scientists, and drug development professionals are urged to take the following steps to identify this compound and locate the correct disposal procedures.
Immediate Steps for Identification and Safe Handling:
-
Locate the Safety Data Sheet (SDS): The SDS is the primary source of information for chemical safety and disposal. It may be available from the chemical manufacturer, supplier, or your institution's chemical safety office. The SDS will provide specific instructions for handling, storage, and disposal.
-
Consult Internal Documentation: Review laboratory notebooks, inventory records, and any documentation associated with the acquisition or synthesis of this compound. These records should contain the chemical name, CAS number, or other identifying information.
-
Contact the Supplier or Manufacturer: If the origin of this compound is known, contact the supplier or manufacturer directly and provide them with the "this compound" identifier. They will be able to provide the corresponding SDS and disposal guidance.
-
Engage your Environmental Health and Safety (EHS) Office: Your institution's EHS office is a critical resource for chemical safety and waste disposal. Provide them with all available information on this compound. They can assist in identifying the substance and will provide institution-specific procedures for waste collection and disposal.
General Laboratory Chemical Disposal Workflow
Once the chemical identity of this compound is confirmed, the following general workflow can be adapted to ensure its safe and compliant disposal. This workflow represents a logical relationship for procedural guidance.
Quantitative Data and Experimental Protocols
Without the specific identity of this compound, it is not possible to provide quantitative data (e.g., permissible concentration limits for disposal) or relevant experimental protocols for its handling and disposal. This information will be detailed in the substance's Safety Data Sheet.
It is the professional responsibility of all laboratory personnel to ensure that chemical waste is properly identified, segregated, and disposed of in accordance with institutional policies and government regulations. Never dispose of an unknown chemical.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
